OICR11029
Description
Properties
Molecular Formula |
C26H25Cl2N7O5 |
|---|---|
Molecular Weight |
586.4 g/mol |
IUPAC Name |
3-chloro-5-[7-[2-[[5-chloro-2-[(3S)-3-methylmorpholin-4-yl]-4-pyridinyl]amino]-2-oxoethyl]-3-methyl-4-oxopyrrolo[2,3-d]pyrimidin-5-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C26H25Cl2N7O5/c1-13-11-40-4-3-35(13)20-7-19(18(28)8-30-20)32-21(36)10-34-9-16(22-25(34)31-12-33(2)26(22)39)14-5-15(24(29)38)23(37)17(27)6-14/h5-9,12-13,37H,3-4,10-11H2,1-2H3,(H2,29,38)(H,30,32,36)/t13-/m0/s1 |
InChI Key |
NDRFFOKFYGUOKD-ZDUSSCGKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
OICR-9429: A Deep Dive into its Mechanism of Action as a WDR5-MLL Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OICR-9429 is a first-in-class, potent, and highly selective small-molecule antagonist of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1). By competitively binding to the MLL binding pocket on WDR5, OICR-9429 effectively disrupts the formation of the MLL1 histone methyltransferase complex. This disruption leads to a significant reduction in histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), a critical epigenetic mark for gene activation. The subsequent alteration in gene expression profiles triggers a cascade of anti-cancer effects, including the suppression of proliferation, induction of apoptosis, and inhibition of metastasis in various cancer cell lines and preclinical models. This technical guide provides a comprehensive overview of the mechanism of action of OICR-9429, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Targeting the WDR5-MLL1 Axis
OICR-9429 functions as a chemical probe that competitively inhibits the protein-protein interaction between WDR5 and MLL1.[1] WDR5 is an essential component of several chromatin regulatory complexes, including the MLL1 complex, which is a histone methyltransferase responsible for H3K4me3.[2] OICR-9429 binds with high affinity to the central peptide-binding pocket of WDR5, the same site where a conserved "WIN" (WDR5-interacting) motif on MLL1 binds.[1][3] This direct competition prevents the proper assembly and function of the MLL1 complex, leading to a downstream reduction in H3K4me3 levels.[1][4]
The inhibition of the WDR5-MLL1 interaction by OICR-9429 has been shown to be highly selective, with over 100-fold selectivity against other chromatin "reader" domains, methyltransferases, and other non-epigenetic targets.[2] This specificity makes OICR-9429 a valuable tool for studying the biological roles of the WDR5-MLL1 axis and a promising therapeutic candidate for cancers dependent on this pathway.
Quantitative Data: Binding Affinity and Cellular Potency
The potency and selectivity of OICR-9429 have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for OICR-9429.
Table 1: Biochemical Binding Affinity of OICR-9429 to WDR5
| Parameter | Value | Assay Method | Reference |
| KD | 93 ± 28 nM | Not Specified | [5][6] |
| KD | 24 nM | Biacore | [2] |
| KD | 52 nM | Isothermal Titration Calorimetry (ITC) | [2][7] |
| Kdisp (for MLL WIN peptide) | 64 ± 4 nM | Not Specified | [5] |
| Ki (for MLL WIN peptide) | 64 nM | Not Specified | [8] |
| KD (FP) | 64 nM | Fluorescence Polarization | [7] |
Table 2: Cellular Activity of OICR-9429
| Cell Line | IC50 | Assay | Duration | Reference |
| T24 (Bladder Cancer) | 67.74 µM | Cell Viability | 48 h | [1] |
| UM-UC-3 (Bladder Cancer) | 70.41 µM | Cell Viability | 48 h | [1] |
| TCCSUP (Bladder Cancer) | 121.42 µM | Cell Viability | 48 h | [1] |
| MV4;11 (Acute Myeloid Leukemia) | Not specified, but effective | WDR5 Degradation (as part of a degrader construct) | 4-16 h | [8] |
| Various Colon Cancer Cell Lines | Effective at 10 µM | Colony Growth | Not Specified | [9] |
| Primary Human AML Cells | Effective at 5 µM | Cell Viability | 72 h | [5] |
Signaling Pathway and Cellular Consequences
The inhibition of the WDR5-MLL1 interaction by OICR-9429 sets off a chain of events within the cell, ultimately leading to anti-tumor effects.
The primary cellular consequences of OICR-9429 treatment include:
-
Suppression of Proliferation: OICR-9429 has been shown to inhibit the growth of various cancer cells, including bladder, colon, and acute myeloid leukemia.[1][5][9]
-
Induction of Apoptosis: The compound enhances programmed cell death in bladder cancer cells, as evidenced by increased levels of cleaved caspase-3 and cleaved-PARP1.[1]
-
Cell Cycle Arrest: Treatment with OICR-9429 leads to an increase in the G0/G1 phase cell population and a reduction in the S and G2/M phases in bladder cancer cells.[1]
-
Inhibition of Metastasis: OICR-9429 has been observed to suppress the metastatic behavior of bladder cancer cells.[1]
-
Chemosensitization: The inhibitor enhances the efficacy of chemotherapeutic agents like cisplatin (B142131) in bladder and ovarian cancer models.[1][5]
-
Differentiation in AML: In the context of C/EBPα N-terminal mutant acute myeloid leukemia, OICR-9429 selectively inhibits proliferation and induces differentiation.[3]
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the mechanism of action of OICR-9429.
Cell Viability Assay (Example with Primary Human AML Cells)
Objective: To determine the effect of OICR-9429 on the viability of primary human acute myeloid leukemia (AML) cells.
Protocol:
-
Seed 20,000 viable, actively proliferating primary human AML cells per well in a 96-well plate in triplicate.[5]
-
Treat the cells with OICR-9429 at various concentrations (e.g., 5 µM) or with 0.05% DMSO as a vehicle control.[5]
-
Incubate the plates for 72 hours.[5]
-
Measure cell viability using the Cell Titer-Glo Luminescent Cell Viability Assay according to the manufacturer's instructions.[5]
-
Read the luminescence on a luminometer (e.g., VICTOR X4).[5]
Western Blot Analysis for Apoptosis Markers
Objective: To assess the induction of apoptosis by OICR-9429 by measuring the levels of cleaved caspase-3 and cleaved-PARP1.
Protocol:
-
Treat cancer cells (e.g., bladder cancer xenograft tumors) with OICR-9429 or a vehicle control.
-
Lyse the cells or tissues and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against cleaved-caspase 3 and cleaved-PARP1 overnight at 4°C.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein like GAPDH as a loading control.[1]
In Vivo Efficacy
In preclinical animal models, OICR-9429 has demonstrated significant anti-tumor activity. For instance, in a bladder cancer xenograft model, intraperitoneal (i.p.) administration of OICR-9429 at doses of 30 mg/kg or 60 mg/kg suppressed tumor growth and enhanced the efficacy of cisplatin.[1] These in vivo studies highlight the potential of OICR-9429 as a therapeutic agent.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro effects of OICR-9429 on a cancer cell line.
Conclusion
OICR-9429 represents a significant advancement in the field of epigenetic drug discovery. Its well-characterized mechanism of action, potent and selective inhibition of the WDR5-MLL1 interaction, and promising preclinical anti-cancer activity make it an invaluable tool for research and a strong candidate for further clinical development. This guide provides a foundational understanding of OICR-9429 for professionals in the field, enabling further exploration of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. News - WDR5 inhibitor - LARVOL VERI [veri.larvol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. scitechnol.com [scitechnol.com]
- 8. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
OICR-9429: A Potent Antagonist of the WDR5-MLL Interaction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Target and Mechanism of Action
OICR-9429 is a first-in-class, potent, and highly selective small-molecule antagonist of the WD repeat-containing protein 5 (WDR5).[1] Its primary mechanism of action is the disruption of the protein-protein interaction (PPI) between WDR5 and the Mixed Lineage Leukemia (MLL) protein.[2][3] OICR-9429 achieves this by competitively binding to the MLL binding pocket on the surface of WDR5.[2][3] This direct binding prevents the recruitment of MLL to WDR5, a critical step for the proper function of the MLL histone methyltransferase complex.
The MLL complex, which includes core components such as MLL, WDR5, Retinoblastoma-binding protein 5 (RbBP5), Absent, small, or homeotic-2-like protein (ASH2L), and Dumpy-30 (DPY30), is a key epigenetic regulator.[4] It is responsible for the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a mark associated with active gene transcription. By inhibiting the WDR5-MLL interaction, OICR-9429 effectively suppresses the H3K4 trimethylation activity of the MLL complex.[3][5] This leads to downstream effects on gene expression and has shown therapeutic potential in various cancers, including acute myeloid leukemia (AML), bladder cancer, colon cancer, and prostate cancer.[3][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for OICR-9429, providing insights into its binding affinity, inhibitory activity, and cellular effects.
Table 1: Binding Affinity and In Vitro Inhibition
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) | |||
| to WDR5 | 93 ± 28 nM | Isothermal Titration Calorimetry (ITC) | [1][6] |
| to WDR5 | 24 nM | Biacore | [4] |
| to WDR5 | 52 nM | Isothermal Titration Calorimetry (ITC) | [4] |
| Inhibition of WDR5-MLL Interaction (Kdisp) | 64 ± 4 nM | Fluorescence Polarization Assay | [6] |
| Inhibition of WDR5-MLL1/RbBP5 Interaction (IC50) | < 1 µM | Co-Immunoprecipitation | [4] |
Table 2: Cellular Activity (IC50)
| Cell Line | Cancer Type | IC50 Value | Assay Duration | Reference |
| T24 | Bladder Cancer | 67.74 µM | 48 h | [3] |
| UM-UC-3 | Bladder Cancer | 70.41 µM | 48 h | [3] |
| TCCSUP | Bladder Cancer | 121.42 µM | 48 h | [3] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the canonical WDR5-MLL signaling pathway and the mechanism by which OICR-9429 disrupts it.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize OICR-9429.
Binding Affinity Determination (Isothermal Titration Calorimetry - ITC)
Objective: To quantitatively measure the binding affinity (Kd) of OICR-9429 to WDR5.
Methodology:
-
Protein Preparation: Recombinant human WDR5 protein is expressed and purified. The protein concentration is accurately determined.
-
Compound Preparation: OICR-9429 is dissolved in a buffer compatible with the ITC experiment, typically matching the protein buffer.
-
ITC Experiment:
-
The sample cell of the ITC instrument is filled with the WDR5 protein solution at a known concentration.
-
The injection syringe is filled with the OICR-9429 solution at a higher concentration.
-
A series of small, sequential injections of OICR-9429 into the WDR5 solution are performed.
-
The heat change associated with each injection is measured.
-
-
Data Analysis: The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Co-Immunoprecipitation (Co-IP) for PPI Disruption
Objective: To demonstrate that OICR-9429 disrupts the interaction between WDR5 and MLL (or other complex components like RbBP5) in a cellular context.
Methodology:
-
Cell Culture and Treatment: Cells endogenously or exogenously expressing tagged WDR5 (e.g., FLAG-WDR5) are cultured. The cells are then treated with varying concentrations of OICR-9429 or a vehicle control (e.g., DMSO) for a specified duration.
-
Cell Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
Immunoprecipitation:
-
The cell lysate is incubated with an antibody specific to the tagged protein (e.g., anti-FLAG antibody) to capture the WDR5-containing protein complexes.
-
Protein A/G-coupled beads (e.g., agarose (B213101) or magnetic beads) are added to the lysate-antibody mixture to pull down the antibody-protein complexes.
-
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted samples are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against WDR5, MLL, and RbBP5 to detect the presence and relative amounts of these proteins in the immunoprecipitated complex. A decrease in the amount of co-immunoprecipitated MLL and RbBP5 with increasing concentrations of OICR-9429 indicates disruption of the interaction.
Cell Viability Assay
Objective: To determine the cytotoxic or cytostatic effects of OICR-9429 on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of OICR-9429 is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Measurement: Cell viability is assessed using a suitable assay, such as:
-
MTT/MTS Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan (B1609692) product.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: The absorbance or luminescence readings are recorded. The results are typically normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.
Histone Methylation Assay
Objective: To measure the effect of OICR-9429 on the levels of H3K4me3 in cells.
Methodology:
-
Cell Treatment and Histone Extraction: Cells are treated with OICR-9429 or a vehicle control. Histones are then extracted from the cell nuclei using an acid extraction protocol.
-
Western Blot Analysis: The extracted histones are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with a specific antibody against H3K4me3. An antibody against total histone H3 is used as a loading control. A reduction in the H3K4me3 signal relative to the total H3 signal in OICR-9429-treated cells indicates inhibition of the MLL complex activity.
-
ELISA-based Assays: Alternatively, commercially available ELISA kits can be used for a more quantitative measurement of H3K4me3 levels in the histone extracts.
This technical guide provides a comprehensive overview of OICR-9429, its molecular target, mechanism of action, and the key experimental approaches for its characterization. The provided data and protocols should serve as a valuable resource for researchers in the fields of cancer biology, epigenetics, and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique Role of the WD-40 Repeat Protein 5 (WDR5) Subunit within the Mixed Lineage Leukemia 3 (MLL3) Histone Methyltransferase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 6. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
OICR-9429: A Technical Guide to its High-Affinity Binding with WDR5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of OICR-9429, a potent and selective small-molecule inhibitor, for the WD40-repeat-containing protein 5 (WDR5). OICR-9429 has emerged as a critical chemical probe for studying the biological functions of WDR5 and as a promising therapeutic lead, particularly in the context of cancers driven by mixed-lineage leukemia (MLL) gene rearrangements. This document details the quantitative binding data, experimental methodologies, and the molecular context of the OICR-9429-WDR5 interaction.
Quantitative Binding Affinity of OICR-9429 to WDR5
OICR-9429 demonstrates high-affinity binding to WDR5, effectively disrupting its crucial interaction with the MLL protein. This interaction is a key event in the assembly and enzymatic activity of the MLL histone methyltransferase complex. The binding affinity of OICR-9429 to WDR5 has been quantified by multiple biophysical techniques, and the key data are summarized below.
| Parameter | Value (nM) | Method | Reference |
| KD | 93 ± 28 | Not Specified | [1][2] |
| KD | 24 | Surface Plasmon Resonance (Biacore) | [3] |
| KD | 52 | Isothermal Titration Calorimetry (ITC) | [3] |
| KD | 51 | Surface Plasmon Resonance (Biacore) | [4] |
| KD | 52 | Isothermal Titration Calorimetry (ITC) | [4] |
| Kdisp | 64 ± 4 | Fluorescence Polarization | [1][2] |
| Ki | 64 | Not Specified | [5] |
| IC50 | < 1000 | Cellular Disruption of WDR5-MLL1/RbBP5 Interaction | [3][4] |
KD (Dissociation Constant): A measure of the binding affinity between OICR-9429 and WDR5. A lower KD value indicates a stronger binding affinity. Kdisp (Displacement Constant): Represents the concentration of OICR-9429 required to displace 50% of a fluorescently labeled WDR5-interacting (WIN) peptide from MLL, indicating competitive binding.[1][2] Ki (Inhibition Constant): A measure of the potency of an inhibitor.[5] IC50 (Half-maximal Inhibitory Concentration): The concentration of OICR-9429 required to inhibit the WDR5-MLL1/RbBP5 interaction by 50% in a cellular context.[3][4]
Mechanism of Action: Competitive Antagonism
OICR-9429 acts as a competitive antagonist of the WDR5-MLL interaction.[1][6] Crystallographic studies have revealed that OICR-9429 binds to the central "WIN site" on WDR5, a pocket that is essential for its interaction with the MLL protein and other binding partners.[1][6] By occupying this site, OICR-9429 directly prevents the binding of MLL, thereby inhibiting the assembly and function of the MLL histone methyltransferase complex. This leads to a reduction in histone H3 lysine (B10760008) 4 (H3K4) trimethylation, a key epigenetic mark for active gene transcription.[6] A closely related compound, OICR-0547, which does not exhibit WDR5 antagonism, can be utilized as a negative control in experiments.[3]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the binding of OICR-9429 to WDR5 are outlined below.
Surface Plasmon Resonance (SPR) for KD Determination
This protocol describes a typical SPR experiment to determine the dissociation constant (KD) of OICR-9429 for WDR5.
-
Protein Immobilization:
-
Recombinantly express and purify human WDR5 protein (residues 1-334) with a polyhistidine tag.
-
Utilize a CM5 sensor chip and immobilize the WDR5 protein using standard amine coupling chemistry.
-
The final immobilization level should be optimized to minimize mass transport effects.
-
-
Binding Analysis:
-
Prepare a series of concentrations of OICR-9429 in a suitable running buffer (e.g., HBS-EP).
-
Inject the OICR-9429 solutions over the immobilized WDR5 surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a low pH buffer if necessary.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (KD = koff/kon).
-
Isothermal Titration Calorimetry (ITC) for KD Determination
ITC directly measures the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters in addition to the binding affinity.
-
Sample Preparation:
-
Dialyze purified WDR5 protein and OICR-9429 into the same buffer to minimize heat of dilution effects. A common buffer is 20 mM HEPES, 150 mM NaCl, pH 7.5.
-
Determine the accurate concentrations of the protein and the compound.
-
-
ITC Experiment:
-
Load the WDR5 protein into the sample cell of the calorimeter (typically at a concentration of 10-20 µM).
-
Load OICR-9429 into the injection syringe at a concentration 10-15 times that of the protein in the cell.
-
Perform a series of injections of OICR-9429 into the WDR5 solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), binding enthalpy (ΔH), and the association constant (KA). The dissociation constant is the reciprocal of the association constant (KD = 1/KA).
-
Fluorescence Polarization (FP) Assay for Kdisp Determination
This competitive binding assay measures the ability of OICR-9429 to displace a fluorescently labeled peptide from WDR5.
-
Reagents:
-
Purified WDR5 protein.
-
A fluorescently labeled peptide derived from the WDR5-interacting (WIN) region of MLL (e.g., FITC-labeled WIN peptide).
-
OICR-9429.
-
-
Assay Procedure:
-
In a microplate, combine a fixed concentration of WDR5 and the fluorescently labeled WIN peptide. The concentrations should be optimized to achieve a high polarization signal.
-
Add increasing concentrations of OICR-9429 to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
As OICR-9429 displaces the fluorescent peptide, the polarization value will decrease.
-
Plot the change in fluorescence polarization as a function of the OICR-9429 concentration.
-
Fit the data to a competitive binding equation to determine the Kdisp value.
-
X-ray Crystallography for Structural Determination
Determining the co-crystal structure of OICR-9429 in complex with WDR5 provides atomic-level insights into the binding mode.
-
Protein-Ligand Complex Formation:
-
Mix purified WDR5 protein with a molar excess of OICR-9429.
-
-
Crystallization:
-
Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop). A reported successful condition is 25% PEG 3350, 0.2 M ammonium (B1175870) acetate, 0.1 M Bis-Tris, pH 6.5.[1]
-
Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals (e.g., with 20% ethylene (B1197577) glycol) and flash-cool them in liquid nitrogen.[1]
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement with a known WDR5 structure.
-
Refine the structure to obtain a high-resolution model of the WDR5-OICR-9429 complex. The crystal structure of human WDR5 in complex with OICR-9429 is available in the Protein Data Bank (PDB ID: 4QL1).[7]
-
Visualizations
OICR-9429-WDR5 Signaling Pathway
Caption: OICR-9429 competitively inhibits the WDR5-MLL interaction.
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for determining OICR-9429 and WDR5 binding affinity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. OICR-9429 | JAK | Histone Methyltransferase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rsc.org [rsc.org]
- 5. path.ox.ac.uk [path.ox.ac.uk]
- 6. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
OICR-9429: A Technical Guide to a High-Affinity Chemical Probe for WDR5
Executive Summary: This document provides a comprehensive technical overview of OICR-9429, a potent and selective small-molecule inhibitor of the WD repeat-containing protein 5 (WDR5). OICR-9429 serves as a valuable chemical probe for elucidating the biological functions of WDR5, a key component of several chromatin-modifying complexes, including the Mixed Lineage Leukemia (MLL) histone methyltransferase complex. This guide details the biochemical, cellular, and in-vivo properties of OICR-9429, presents its mechanism of action, and provides standardized protocols for its use in research settings.
Introduction: WDR5 as a Therapeutic Target
WD repeat-containing protein 5 (WDR5) is a scaffolding protein crucial for the assembly and enzymatic activity of multiple histone methyltransferase (HMT) complexes, most notably the MLL/SET1 family complexes.[1][2] These complexes catalyze the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark associated with active gene transcription.[1][3] WDR5 acts as a presenter of the H3K4 substrate to the catalytic subunit of the MLL complex.[1]
Dysregulation of WDR5 and the MLL complex is implicated in various malignancies, including MLL-rearranged leukemias, glioblastoma, colon cancer, and bladder cancer.[1][3][4][5] WDR5 can also form complexes with oncoproteins like MYC, promoting tumor cell proliferation and survival.[1] Its critical role in maintaining oncogenic transcriptional programs has positioned WDR5 as a high-value target for anti-cancer drug discovery.[2][6] The development of small-molecule inhibitors that disrupt the protein-protein interactions (PPIs) mediated by WDR5 is a promising therapeutic strategy.[1]
OICR-9429: A Validated Chemical Probe
Developed through a collaboration between the Ontario Institute for Cancer Research (OICR) and the Structural Genomics Consortium (SGC), OICR-9429 is a potent, cell-active antagonist of the WDR5-MLL interaction.[5][7] It competitively binds to the "WIN" (WDR5-interacting) site on WDR5, the same pocket that recognizes a conserved arginine-containing motif on MLL and histone H3.[8][9] This action effectively disrupts the integrity of the MLL complex, leading to a reduction in H3K4 trimethylation (H3K4me3) at target gene loci.[8][10]
Key features that establish OICR-9429 as a high-quality chemical probe include:
-
High Affinity: It binds to WDR5 with low nanomolar affinity.[7][11]
-
High Selectivity: Demonstrates over 100-fold selectivity against other chromatin "reader" domains and a wide panel of other epigenetic and non-epigenetic targets.[7][12][13]
-
Cellular Activity: It effectively disrupts the WDR5-MLL interaction in cellular contexts.[7][11]
-
Negative Control: A structurally similar but inactive compound, OICR-0547, is available for use as a negative control in cellular assays to distinguish on-target from off-target effects.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for OICR-9429.
Table 1: Biochemical and Biophysical Data
| Parameter | Method | Value | Reference |
| Binding Affinity (KD) | Biacore | 24 nM, 51 nM | [7][11] |
| Isothermal Titration Calorimetry (ITC) | 52 nM, 93 nM | [7][10][11][13] | |
| Displacement Constant (Kdisp) | Fluorescence Polarization (FP) | 64 nM | [10][11] |
| Cellular PPI Disruption (IC50) | Co-Immunoprecipitation | < 1 µM | [7][11] |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| T24 | Bladder Cancer | Viability (48h) | 67.74 µM | [8] |
| UM-UC-3 | Bladder Cancer | Viability (48h) | 70.41 µM | [8] |
| TCCSUP | Bladder Cancer | Viability (48h) | 121.42 µM | [8] |
| Human AML Cells (p30-expressing) | Acute Myeloid Leukemia | Proliferation Inhibition | Selective | [9] |
| Neuroblastoma Cells (N-Myc amplified) | Neuroblastoma | Growth Inhibition | Effective | [1] |
| Pancreatic Ductal Adenocarcinoma | Pancreatic Cancer | Clonogenic Capacity | Reduced | [1] |
Table 3: In Vivo Studies
| Cancer Model | Dosing | Effect | Reference |
| Bladder Cancer Xenograft | 30 mg/kg or 60 mg/kg, i.p. | Suppressed tumor growth, enhanced cisplatin (B142131) sensitivity | [8] |
| Ovarian Cancer PDX | Not specified | Enhanced sensitivity to genotoxic chemotherapeutics | [14] |
Mechanism of Action and Biological Effects
OICR-9429 functions by occupying the MLL-binding pocket on WDR5.[9] This competitive inhibition prevents the recruitment of MLL and other binding partners to WDR5, thereby disrupting the assembly and function of the HMT complex.
Figure 1: Mechanism of action for OICR-9429 in blocking the WDR5-MLL pathway.
The primary downstream consequences of WDR5 inhibition by OICR-9429 include:
-
Reduction of H3K4me3: Leads to transcriptional repression of target genes.[8][10]
-
Cell Cycle Arrest: Inhibits proliferation by regulating the G1/S phase transition in cancer cells.[8]
-
Induction of Apoptosis: Promotes programmed cell death and enhances chemosensitivity to agents like cisplatin.[8][10]
-
Suppression of Metastasis: Reduces the migratory and invasive capabilities of cancer cells.[8]
-
Induction of Differentiation: In leukemia models, it can trigger differentiation of malignant cells.[9]
Experimental Protocols and Workflows
The validation of OICR-9429 as a chemical probe involves a multi-step process, from initial biochemical characterization to cellular and in-vivo testing.
Figure 2: General experimental workflow for the evaluation of a WDR5 chemical probe.
Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the OICR-9429-WDR5 interaction.
Materials:
-
Purified recombinant WDR5 protein (typically 10-50 µM in the cell).
-
OICR-9429 (typically 100-500 µM in the syringe).
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Isothermal titration calorimeter.
Methodology:
-
Prepare solutions of WDR5 and OICR-9429 in identical ITC buffer to minimize heats of dilution. Degas both solutions thoroughly.
-
Load the WDR5 solution into the sample cell of the calorimeter and the OICR-9429 solution into the injection syringe.
-
Set the experiment temperature (e.g., 25°C).
-
Perform an initial small injection (e.g., 0.5 µL) to remove air from the syringe, followed by a series of 20-30 injections (e.g., 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
Record the heat change after each injection.
-
Integrate the raw data peaks to obtain the heat change per injection (μcal/sec).
-
Plot the heat change per mole of injectant against the molar ratio of OICR-9429 to WDR5.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate KD, n, and ΔH.
Protocol: Co-Immunoprecipitation (Co-IP) for Cellular Target Engagement
Objective: To confirm that OICR-9429 disrupts the interaction between WDR5 and its binding partners (e.g., MLL, RbBP5) in a cellular context.
Materials:
-
Cells expressing FLAG-tagged WDR5 (e.g., HEK293T).
-
OICR-9429 and DMSO (vehicle control).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-FLAG antibody conjugated to magnetic or agarose (B213101) beads.
-
Antibodies for Western blotting: anti-WDR5, anti-MLL, anti-RbBP5, anti-GAPDH (loading control).
Methodology:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of OICR-9429 (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 4-24 hours).
-
Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify lysates by centrifugation. Reserve a small aliquot of the supernatant as the "input" control.
-
Incubate the remaining lysate with anti-FLAG beads overnight at 4°C with gentle rotation to immunoprecipitate FLAG-WDR5.
-
Wash the beads 3-5 times with cold lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the input and eluted samples by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting with antibodies against WDR5, MLL, and RbBP5 to detect the co-immunoprecipitated proteins. A dose-dependent decrease in the MLL and RbBP5 signal in the OICR-9429-treated samples indicates successful disruption of the PPI.
Defining a Chemical Probe
OICR-9429 exemplifies the criteria required for a high-quality chemical probe. Its utility is further enhanced by the commercial availability of a matched negative control, OICR-0547.
Figure 3: Logical criteria establishing OICR-9429 as a high-quality chemical probe.
Conclusion
OICR-9429 is a well-characterized and highly selective chemical probe for the epigenetic regulator WDR5.[7][12] Its ability to potently and specifically antagonize the WDR5-MLL interaction in both biochemical and cellular assays makes it an indispensable tool for researchers investigating the biological roles of WDR5 in health and disease.[8][9] The extensive data supporting its mechanism of action, coupled with the availability of a negative control, provides a robust framework for designing and interpreting experiments aimed at dissecting the WDR5 signaling axis and evaluating its potential as a therapeutic target in oncology and other fields.
References
- 1. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. FACIT Gains Rights to WDR5 Inhibitors for MLL Leukemia - Ontario Institute for Cancer Research [oicr.on.ca]
- 6. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. scitechnol.com [scitechnol.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Probe OICR-9429 | Chemical Probes Portal [chemicalprobes.org]
- 14. researchgate.net [researchgate.net]
A Core Whitepaper for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Development of OICR-9429
Introduction
OICR-9429 is a potent and selective small-molecule inhibitor that serves as a chemical probe for WD repeat domain 5 (WDR5).[1] It was developed through a collaboration between the Ontario Institute for Cancer Research (OICR) and the Structural Genomics Consortium (SGC).[2] OICR-9429 functions by antagonizing the crucial protein-protein interaction (PPI) between WDR5 and the Mixed Lineage Leukemia 1 (MLL1) protein.[3] This interaction is essential for the histone methyltransferase activity of the MLL1 complex, which plays a critical role in regulating gene expression.[3] Dysregulation of this complex is a known driver in various cancers, particularly in acute myeloid and lymphoid leukemias, making the WDR5-MLL1 interface an attractive therapeutic target.[2][3] OICR-9429 has been instrumental in validating WDR5 as a drug target and has served as a foundational tool for the development of next-generation inhibitors for clinical investigation.[4]
Discovery and Rationale
The development of OICR-9429 was predicated on the understanding that WDR5 is a core, scaffolding component of the MLL1 complex, essential for its catalytic activity in methylating histone H3 on lysine (B10760008) 4 (H3K4me3).[2][3] This epigenetic mark is strongly associated with active gene transcription, and its misregulation is a hallmark of MLL-rearranged leukemias.[3] Therefore, disrupting the WDR5/MLL1 interaction was identified as a viable therapeutic strategy.[3]
Employing structure-based design principles and advanced cheminformatic tools, researchers synthesized a series of compounds designed to bind to the MLL-binding pocket on WDR5 with high affinity.[3] This effort led to the identification and optimization of OICR-9429 as a lead chemical probe due to its potent activity and selectivity.[2][3]
Mechanism of Action
OICR-9429 is a high-affinity antagonist that competitively binds to the central peptide-binding pocket of WDR5, a site normally occupied by a specific peptide region of MLL1.[5] By occupying this "WIN" (WDR5 Interaction) site, OICR-9429 physically blocks the assembly of the WDR5-MLL1 complex.[5][6] This disruption prevents the MLL1-complex-mediated trimethylation of H3K4 at the promoters of target genes.[5][6] The downstream consequence is the suppression of oncogenic gene expression, leading to anti-cancer effects such as reduced proliferation, induction of apoptosis, and inhibition of metastasis.[5][6]
Quantitative Data: Binding Affinity and Potency
OICR-9429 binds to WDR5 with high affinity and potently disrupts its interaction with MLL1. The binding constants have been determined using multiple biophysical and biochemical assays.
| Parameter | Method | Value (nM) | Reference |
| KD | Surface Plasmon Resonance (Biacore) | 24 - 93 | [1][3][6] |
| KD | Isothermal Titration Calorimetry (ITC) | 52 | [1][3] |
| Kdisp | Fluorescence Polarization (FP) | 64 | [3][6] |
| IC50 | Cellular WDR5-MLL1/RbBP5 Disruption | < 1000 | [1][3] |
Preclinical Development: In Vitro Studies
OICR-9429 has demonstrated anti-cancer activity across a range of cancer cell lines, validating the therapeutic potential of WDR5 inhibition.
Key Findings:
-
Acute Myeloid Leukemia (AML): OICR-9429 reduces the viability of primary human AML cells and selectively triggers differentiation in AML cells expressing the C/EBPα p30 mutant.[6]
-
Bladder Cancer: The compound suppresses proliferation, metastasis, and PD-L1-mediated immune evasion while increasing apoptosis and sensitivity to cisplatin (B142131).[5][6]
-
Colon Cancer: Treatment with OICR-9429 significantly decreases colony formation in multiple colon cancer cell lines.[7]
-
Neuroblastoma: Studies show a high synergy rate when combining a WDR5 WIN site inhibitor like OICR-9429 with a WBM site inhibitor.[8]
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| T24 | Bladder Cancer | 67.74 | 48 h | [5] |
| UM-UC-3 | Bladder Cancer | 70.41 | 48 h | [5] |
| TCCSUP | Bladder Cancer | 121.42 | 48 h | [5] |
| Primary Human AML | Leukemia | N/A (Viability reduced at 5 µM) | 72 h | [6] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol was used to measure the effect of OICR-9429 on the viability of primary human AML cells.[6]
-
Cell Seeding: Plate 20,000 viable, actively proliferating primary human AML cells per well in triplicate in 96-well plates.
-
Treatment: Treat cells with OICR-9429 at desired concentrations or with 0.05% DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Measure luminescence using a luminometer (e.g., VICTOR X4). The signal correlates directly with the number of viable cells.
Binding Affinity by Surface Plasmon Resonance (SPR)
SPR analysis was used to determine the direct binding affinity (KD) of OICR-9429 to purified WDR5 protein.[6]
-
Immobilization: Covalently immobilize purified, His-tagged human WDR5 protein onto a sensor chip surface.
-
Analyte Injection: Flow a series of concentrations of OICR-9429 across the sensor surface.
-
Signal Detection: A detector measures the change in the refractive index near the sensor surface as the compound binds to and dissociates from the protein. This change is recorded in real-time as a sensorgram.
-
Data Analysis: Fit the resulting binding and dissociation curves to a kinetic model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
Cellular Target Engagement by Co-Immunoprecipitation
This method was used to confirm that OICR-9429 disrupts the interaction between WDR5 and other MLL complex components (like MLL1 and RbBP5) within a cellular context.[7]
-
Cell Culture and Treatment: Culture cells (e.g., HEK293 transfected with FLAG-tagged WDR5) and treat with various doses of OICR-9429 or a vehicle control.
-
Cell Lysis: Harvest and lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Add anti-FLAG antibody conjugated to beads to the cell lysates to pull down the FLAG-WDR5 protein and any interacting partners.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the protein complexes from the beads and separate them by size using SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies specific for MLL1 or RbBP5 to detect their presence. A decrease in the MLL1/RbBP5 signal in OICR-9429-treated samples compared to the control indicates disruption of the interaction.
Preclinical Development: In Vivo Studies
In vivo studies using animal models have provided evidence of OICR-9429's therapeutic potential and acceptable safety profile.
| Animal Model | Cancer Type | Dosage & Administration | Key Outcomes | Reference |
| Xenograft Mice | Bladder Cancer | 30 mg/kg or 60 mg/kg, i.p. | Suppressed tumor growth; Enhanced cisplatin sensitivity; Reduced toxicity to normal tissues. | [5] |
OICR-9429 as a Foundational Chemical Probe
A key aspect of OICR-9429's development is its utility as a high-quality chemical probe.[1] It possesses the necessary characteristics: potency in biochemical and cellular assays, high selectivity, and a demonstrated mechanism of action. Critically, a structurally similar but biologically inactive negative control compound, OICR-0547 , is available.[1] This allows researchers to distinguish on-target effects of WDR5 inhibition from potential off-target or non-specific compound effects, which is essential for rigorously validating experimental findings.[1]
Conclusion and Future Directions
OICR-9429 has been a pivotal tool in the field of epigenetics and cancer therapy. It was one of the first potent, cell-active small molecules to successfully target the WDR5-MLL1 interaction, providing crucial proof-of-concept for this therapeutic strategy.[4] While early inhibitors like OICR-9429 demonstrated robust in vitro activity, they often possessed suboptimal drug-like properties for extensive in vivo use.[4]
The knowledge gained from OICR-9429 has directly enabled the discovery of a new generation of WDR5 inhibitors with improved potency, oral bioavailability, and pharmacokinetic profiles, which have shown significant antitumor efficacy in preclinical animal models and are now advancing toward clinical trials.[4][9] The ongoing research into WDR5 inhibitors, built on the foundation laid by OICR-9429, holds significant promise for treating a variety of malignancies, including leukemias, lymphomas, and solid tumors.[9][10]
References
- 1. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 2. FACIT Gains Rights to WDR5 Inhibitors for MLL Leukemia - Ontario Institute for Cancer Research [oicr.on.ca]
- 3. scitechnol.com [scitechnol.com]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. biorxiv.org [biorxiv.org]
OICR-9429: A Technical Guide to a First-in-Class WDR5-MLL Interaction Antagonist for Histone H3K4 Methylation Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
OICR-9429 is a potent, selective, and cell-active small molecule antagonist that disrupts the critical protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1). This interaction is fundamental for the proper function of the MLL1 complex, a key histone methyltransferase responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation, an epigenetic mark crucial for transcriptional activation. Dysregulation of the MLL1 complex is a hallmark of various cancers, particularly acute myeloid leukemia (AML) with MLL rearrangements. This technical guide provides an in-depth overview of OICR-9429, including its mechanism of action, effects on H3K4 methylation, and its potential as a therapeutic agent. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Introduction to OICR-9429
OICR-9429 emerged from a collaboration between the Ontario Institute for Cancer Research (OICR) and the Structural Genomics Consortium (SGC) as a chemical probe for WDR5.[1][2] It was developed through structure-guided medicinal chemistry to competitively inhibit the binding of MLL1 to a conserved arginine-binding pocket on WDR5.[3] By occupying this site, OICR-9429 effectively disrupts the assembly and enzymatic activity of the MLL/SET1 histone methyltransferase (HMT) complex, leading to a reduction in H3K4 methylation levels.[3][4][5] This targeted disruption of a key epigenetic regulator has shown significant anti-tumor efficacy in preclinical models of various cancers, including MLL-rearranged leukemia, C/EBPα-mutant AML, neuroblastoma, and colon cancer.[3][4][5][6]
Mechanism of Action
OICR-9429 functions as a high-affinity antagonist of the WDR5-MLL interaction.[7] The core of the MLL1 methyltransferase complex, which includes MLL1, WDR5, Retinoblastoma Binding Protein 5 (RBBP5), and Absent, Small, Or Homeotic 2-Like (ASH2L), requires WDR5 to present the H3K4 substrate for methylation. OICR-9429 competitively binds to the "WIN" (WDR5-interacting) site on WDR5, a pocket that normally accommodates a specific arginine-containing motif from MLL1.[8] This binding event prevents the recruitment of MLL1 to the complex, thereby inhibiting the trimethylation of H3K4 (H3K4me3) at target gene promoters.[4][5] The reduction in this activating histone mark leads to the downregulation of pro-leukemogenic genes and the induction of differentiation in cancer cells.[3][4][5]
Figure 1: Mechanism of action of OICR-9429 in disrupting the WDR5-MLL1 interaction and inhibiting H3K4 methylation.
Quantitative Data
The following tables summarize the key quantitative data for OICR-9429 from various biochemical and cellular assays.
Table 1: Binding Affinity of OICR-9429 for WDR5
| Assay Method | KD (nM) | Reference |
| Isothermal Titration Calorimetry (ITC) | 52 | [1][9] |
| Surface Plasmon Resonance (Biacore) | 24, 51, 93 ± 28 | [1][3][9][10] |
| Fluorescence Polarization (FP) | 64 | [9] |
Table 2: Cellular Activity of OICR-9429
| Assay | Cell Line(s) | IC50 / Kdisp (nM) | Effect | Reference |
| WDR5-MLL Interaction Displacement | - | Kdisp = 64 ± 4 | Disrupts WDR5-MLL interaction | [10] |
| Co-immunoprecipitation | HEK293 | < 1 µM | Disrupts WDR5-MLL1 and WDR5-RbBP5 interactions | [1][9] |
| Cell Viability | Primary human AML cells | 5 µM (at 72h) | Reduces cell viability | [10] |
| Cell Viability | Bladder Cancer Cells | 70-240 µM (at 48h) | Reduces cell viability | [11] |
| Colony Formation | Mouse fetal liver cells (Cebpap30/p30) | ~10-20 µM | Inhibits colony formation | [12] |
| Cell Proliferation | Neuroblastoma (IMR32, LAN5) | EC50 = 12.34-14.89 µM | Suppresses proliferation | [13] |
Experimental Protocols
WDR5-MLL Interaction Assay (Fluorescence Polarization)
This assay measures the ability of OICR-9429 to displace a fluorescently labeled peptide derived from MLL1 from the WDR5 protein.
Materials:
-
Recombinant human WDR5 protein
-
Fluorescein-labeled MLL1 peptide (e.g., FITC-ARAE-V[K/R]AS-NH2)
-
Assay buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
OICR-9429 stock solution in DMSO
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of OICR-9429 in assay buffer.
-
In a 384-well plate, add 10 µL of WDR5 protein (final concentration ~25 nM).
-
Add 5 µL of the OICR-9429 serial dilution or DMSO (vehicle control).
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the fluorescently labeled MLL1 peptide (final concentration ~10 nM).
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of OICR-9429 to endogenous WDR5 in cells.
Materials:
-
Human AML cell line (e.g., MV4-11)
-
OICR-9429
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PBS
-
Western blotting reagents and antibodies against WDR5 and a loading control (e.g., GAPDH)
Procedure:
-
Treat cultured AML cells with OICR-9429 or DMSO for 1-2 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and divide into aliquots for each temperature point.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing soluble proteins.
-
Analyze the protein concentration and perform Western blotting for WDR5 and a loading control.
-
Quantify the band intensities to determine the melting curve of WDR5 in the presence and absence of OICR-9429.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to map the genome-wide localization of H3K4me3 and assess the impact of OICR-9429 treatment.
Materials:
-
Cancer cell line of interest
-
OICR-9429
-
Formaldehyde (B43269) (37%)
-
Glycine
-
ChIP lysis buffer, dilution buffer, wash buffers, and elution buffer
-
Antibody against H3K4me3
-
Protein A/G magnetic beads
-
Reagents for reverse cross-linking and DNA purification
-
Reagents and equipment for next-generation sequencing library preparation and sequencing
Procedure:
-
Treat cells with OICR-9429 or DMSO for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells.
-
Sonciate the chromatin to shear DNA into fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an anti-H3K4me3 antibody and protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating.
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library and perform high-throughput sequencing.
-
Analyze the sequencing data to identify regions with differential H3K4me3 enrichment between treated and control samples.
Figure 2: General experimental workflow for the evaluation of OICR-9429.
Therapeutic Potential and Applications
OICR-9429 has demonstrated significant therapeutic potential in a range of preclinical cancer models.
-
Acute Myeloid Leukemia (AML): OICR-9429 selectively inhibits the proliferation of AML cells harboring MLL rearrangements or mutations in the transcription factor C/EBPα.[3][8] It induces myeloid differentiation, a key therapeutic goal in AML.[3]
-
Solid Tumors: The dependency on WDR5 is not limited to leukemia. OICR-9429 has shown efficacy in models of neuroblastoma by disrupting the WDR5-N-Myc interaction, in pancreatic cancer by disrupting the WDR5-c-Myc interaction, and in colon cancer.[4][5][6]
-
Combination Therapy: OICR-9429 enhances the chemosensitivity of bladder cancer cells to cisplatin.[10][11] There is also a strong synergistic effect when combined with WBM site inhibitors in neuroblastoma.[13]
Conclusion
OICR-9429 is a first-in-class chemical probe and a promising therapeutic lead that targets the WDR5-MLL interaction. Its ability to modulate H3K4 methylation provides a powerful tool for studying the role of this epigenetic mark in health and disease. The preclinical data strongly support its further development as a novel cancer therapeutic, particularly for hematological malignancies and other cancers with a clear dependency on WDR5-mediated gene regulation. The detailed protocols and data presented in this guide are intended to facilitate the ongoing research and development of OICR-9429 and other next-generation WDR5 inhibitors.
References
- 1. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 2. FACIT Gains Rights to WDR5 Inhibitors for MLL Leukemia - Ontario Institute for Cancer Research [oicr.on.ca]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 6. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scitechnol.com [scitechnol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. opendata.cemm.at [opendata.cemm.at]
- 13. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
OICR-9429: A Technical Whitepaper on a First-in-Class WDR5-MLL Interaction Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
OICR-9429 is a potent, selective, and cell-active small-molecule antagonist of the WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL) interaction. By competitively binding to the MLL binding pocket on WDR5, OICR-9429 effectively disrupts the MLL1 complex, a key regulator of histone H3 lysine (B10760008) 4 (H3K4) trimethylation. This inhibition of H3K4me3 leads to altered gene expression, resulting in anti-proliferative, pro-apoptotic, and anti-metastatic effects in various cancer models, particularly those dependent on MLL1 activity such as acute myeloid leukemia (AML) and certain solid tumors. This document provides a comprehensive overview of the preclinical data and experimental methodologies related to OICR-9429.
Core Mechanism of Action
OICR-9429 functions as a chemical probe that targets the protein-protein interaction (PPI) between WDR5 and MLL. WDR5 is a crucial component of the MLL1 histone methyltransferase complex, which is responsible for the trimethylation of H3K4.[1][2] This epigenetic mark is generally associated with active gene transcription. OICR-9429 competitively binds to the central peptide-binding pocket of WDR5, preventing its interaction with MLL proteins.[3][4] This disruption of the WDR5-MLL complex inhibits H3K4 trimethylation, leading to the suppression of target gene expression involved in cancer cell proliferation, survival, and metastasis.[1][3]
Signaling Pathway Diagram
Caption: OICR-9429 inhibits the WDR5-MLL interaction, blocking H3K4 methylation.
Quantitative Data Summary
The following tables summarize the key quantitative data for OICR-9429 from various preclinical studies.
Table 1: Binding Affinity and Potency
| Parameter | Value | Method | Reference |
| KD | 93 ± 28 nM | - | [1] |
| KD | 24 nM | Biacore | [5] |
| KD | 52 nM | Isothermal Titration Calorimetry (ITC) | [5] |
| KD | 51 nM | Biacore | [2] |
| Ki | 64 nM | - | [6] |
| Kdisp (vs. MLL WIN peptide) | 64 ± 4 nM | - | [1] |
| IC50 (WDR5-MLL1/RbBP5 interaction) | < 1 µM | In-cell assay | [2][5] |
Table 2: In Vitro Cell Viability (IC50)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| T24 | Bladder Cancer | 67.74 | 48 h | [3] |
| UM-UC-3 | Bladder Cancer | 70.41 | 48 h | [3] |
| TCCSUP | Bladder Cancer | 121.42 | 48 h | [3] |
Table 3: In Vivo Efficacy
| Animal Model | Cancer Type | Dosage | Route | Outcome | Reference |
| Patient-Derived Xenograft (PDX) | Ovarian Cancer | Not Specified | - | Enhanced sensitivity to genotoxic chemotherapeutics | [7] |
| Xenograft | Bladder Cancer | 30 mg/kg or 60 mg/kg | Intraperitoneal (i.p.) | Suppressed tumor proliferation and enhanced cisplatin (B142131) efficacy | [3] |
Detailed Experimental Protocols
Cell Viability Assay
This protocol is based on the methodology used to assess the effect of OICR-9429 on primary human AML cells.[1]
Objective: To determine the effect of OICR-9429 on the viability of cancer cells.
Materials:
-
Primary human AML cells or other cancer cell lines
-
OICR-9429
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Cell Titer-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed 20,000 viable, actively proliferating cells per well in a 96-well plate in triplicates.
-
Treat the cells with OICR-9429 at various concentrations. A vehicle control of 0.05% DMSO should be included.
-
Incubate the plates for 72 hours under standard cell culture conditions.
-
After the incubation period, measure cell viability using the Cell Titer-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Read the luminescent signal on a luminometer.
-
Calculate the IC50 values from the dose-response curves.
Western Blot Analysis for WDR5-MLL Interaction
This protocol is a general representation of the co-immunoprecipitation followed by western blot used to confirm the disruption of the WDR5-MLL interaction.[4][8]
Objective: To assess the ability of OICR-9429 to disrupt the interaction between WDR5 and MLL complex members (e.g., MLL1, RbBP5).
Materials:
-
HEK293 cells or other suitable cell lines
-
FLAG-tagged WDR5 expression vector
-
OICR-9429
-
DMSO
-
Lysis buffer
-
Anti-FLAG antibody
-
Antibodies against MLL1 and RbBP5
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Transfect HEK293 cells with a FLAG-tagged WDR5 expression vector.
-
Treat the transfected cells with either DMSO (vehicle) or varying concentrations of OICR-9429.
-
Lyse the cells and perform immunoprecipitation using an anti-FLAG antibody coupled to protein A/G agarose beads to pull down FLAG-WDR5 and its interacting proteins.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against MLL1 and RbBP5 to detect the co-immunoprecipitated proteins. An anti-FLAG antibody should be used to confirm the immunoprecipitation of WDR5.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the extent of disruption of the WDR5-MLL interaction by OICR-9429.
Experimental Workflow Diagram
Caption: Workflow for Co-Immunoprecipitation and Western Blot Analysis.
Cellular Effects of OICR-9429
In addition to inhibiting cell viability, OICR-9429 has been shown to induce a range of cellular effects, including:
-
Cell Cycle Arrest: OICR-9429 treatment leads to an increase in the cell population in the G0/G1 phase and a reduction in the S and G2/M phases in bladder cancer cells.[3]
-
Induction of Apoptosis: The compound enhances apoptosis in bladder cancer cells in a time- and dose-dependent manner.[3]
-
Inhibition of Metastasis: OICR-9429 suppresses the metastatic behavior of bladder cancer cells.[3]
-
Chemosensitization: It promotes cisplatin chemosensitivity in bladder cancer cells and enhances the sensitivity of ovarian cancer to genotoxic chemotherapeutics.[3][7]
-
Immune Evasion Suppression: OICR-9429 can suppress PD-L1 expression induced by IFN-γ in bladder cancer cells, suggesting a role in overcoming immune evasion.[1][3]
-
Induction of Differentiation: In C/EBPα N-terminal leukemia, OICR-9429 selectively triggers a differentiation program in p30-expressing leukemia cells.[4]
Conclusion
OICR-9429 represents a significant advancement in the development of epigenetic modulators, specifically targeting the WDR5-MLL protein-protein interaction. Its well-characterized mechanism of action, potent in vitro and in vivo activity, and diverse cellular effects make it a valuable tool for cancer research and a promising lead for the development of novel therapeutics. The detailed protocols and summarized data presented in this whitepaper provide a solid foundation for researchers and drug development professionals to further investigate and utilize OICR-9429 in their studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scitechnol.com [scitechnol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 6. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
OICR-9429 In Vitro Assay Protocols: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR-9429 is a first-in-class, potent, and selective small molecule antagonist of the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1] WDR5 is a critical component of the MLL1 histone methyltransferase complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[2] Dysregulation of the MLL1 complex is implicated in various cancers, particularly acute myeloid leukemia (AML).[3][4] OICR-9429 competitively binds to the MLL1-binding pocket on WDR5, thereby disrupting the MLL1 complex and inhibiting its methyltransferase activity.[1][3] This application note provides detailed protocols for key in vitro assays to characterize the biochemical and cellular activity of OICR-9429.
Mechanism of Action: Disrupting the WDR5-MLL1 Interaction
OICR-9429 functions by occupying the "WIN" (WDR5-interacting) site on the surface of WDR5, a pocket that normally accommodates a specific arginine-containing motif from MLL1.[2] By binding to this site with high affinity, OICR-9429 prevents the association of MLL1 with WDR5, which is essential for the catalytic activity of the MLL1 complex. The disruption of this interaction leads to a reduction in H3K4 methylation at target gene promoters, ultimately affecting gene expression and inhibiting the proliferation of cancer cells dependent on MLL1 activity.[3]
Caption: Mechanism of OICR-9429 action.
Quantitative Data Summary
The following tables summarize the key in vitro quantitative data for OICR-9429, demonstrating its binding affinity for WDR5 and its cellular potency.
Table 1: Biochemical Binding Affinity of OICR-9429 to WDR5
| Assay Type | Parameter | Value (nM) | Reference(s) |
| Isothermal Titration Calorimetry (ITC) | KD | 52 | [5] |
| Surface Plasmon Resonance (Biacore) | KD | 24 - 51 | [1][5] |
| Fluorescence Polarization (FP) | Kdisp | 64 | [1][6] |
Table 2: Cellular Activity of OICR-9429
| Assay Type | Cell Line(s) | Parameter | Value (µM) | Reference(s) |
| Co-Immunoprecipitation | HEK293 | IC50 (WDR5-MLL1/RbBP5 disruption) | < 1 | [1][5] |
| Cell Viability (CellTiter-Glo) | Primary human AML cells | EC50 (72h) | ~5 | [6] |
| Cell Viability (MTT) | T24 (Bladder Cancer) | IC50 (48h) | 67.74 | [7] |
| Cell Viability (MTT) | UM-UC-3 (Bladder Cancer) | IC50 (48h) | 70.41 | [7] |
| Cell Viability | IMR32 (Neuroblastoma) | EC50 | 12.34 | [8] |
| Cell Viability | LAN5 (Neuroblastoma) | EC50 | 14.89 | [8] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are based on established methods and information from published studies on OICR-9429.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the ability of OICR-9429 to disrupt the interaction between WDR5 and a fluorescently labeled peptide derived from the MLL1 WIN motif.
Caption: Fluorescence Polarization Assay Workflow.
Materials:
-
Recombinant human WDR5 protein
-
Fluorescently labeled MLL1 WIN-motif peptide (e.g., FITC-labeled)
-
OICR-9429
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
384-well, black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of WDR5 protein in Assay Buffer.
-
Prepare a 2X working solution of the fluorescently labeled MLL1 peptide in Assay Buffer.
-
Prepare a serial dilution of OICR-9429 in Assay Buffer containing a constant concentration of DMSO (e.g., 1%).
-
-
Assay Plate Setup:
-
Add 10 µL of the 2X WDR5 solution to each well of the 384-well plate.
-
Add 10 µL of the 2X fluorescent peptide solution to each well.
-
Add 10 µL of the OICR-9429 serial dilution to the appropriate wells. For control wells, add 10 µL of Assay Buffer with DMSO.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the OICR-9429 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the displacement constant (Kdisp) using the Cheng-Prusoff equation.
-
Cell Viability Assay (Luminescent)
This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to measure the effect of OICR-9429 on the proliferation of AML cells.[6]
Materials:
-
Human AML cells (e.g., primary patient samples or cell lines like MV4-11)
-
Appropriate cell culture medium
-
OICR-9429
-
DMSO (vehicle control)
-
96-well, white, clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count the AML cells.
-
Seed 20,000 viable cells per well in a 96-well plate in a final volume of 90 µL of culture medium.[6]
-
-
Compound Treatment:
-
Prepare a serial dilution of OICR-9429 in culture medium. The final DMSO concentration should be kept constant (e.g., 0.1%).
-
Add 10 µL of the compound dilutions to the respective wells. For control wells, add 10 µL of medium with DMSO.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[6]
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the OICR-9429 concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Co-Immunoprecipitation (Co-IP) for WDR5 Interaction Disruption
This assay is used to demonstrate that OICR-9429 disrupts the interaction between WDR5 and other components of the MLL complex (e.g., MLL1, RbBP5) in a cellular context.
Materials:
-
HEK293T cells
-
Expression vector for FLAG-tagged WDR5
-
Transfection reagent
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-FLAG antibody or magnetic beads
-
Antibodies against MLL1 and RbBP5
-
Protein A/G magnetic beads
-
Wash buffer (e.g., TBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells to ~80% confluency.
-
Transfect the cells with the FLAG-WDR5 expression vector using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with increasing concentrations of OICR-9429 or DMSO (vehicle control) for 12-24 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Incubate the cleared lysates with anti-FLAG antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against FLAG, MLL1, and RbBP5, followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Compare the amount of co-immunoprecipitated MLL1 and RbBP5 in the OICR-9429-treated samples to the vehicle-treated control. A dose-dependent decrease in the MLL1 and RbBP5 bands indicates disruption of the WDR5 interaction.
-
Selectivity and Specificity
OICR-9429 has demonstrated high selectivity for WDR5. In broad screening panels, it showed no significant binding or inhibition of 22 human methyltransferases and 9 other WD40 and histone reader domains.[3] Additionally, it was tested against a large panel of over 250 kinases, GPCRs, ion channels, and transporters with negligible activity observed.[9] A closely related analog, OICR-0547, which does not antagonize WDR5, can be used as a negative control in cellular assays to confirm that the observed phenotypes are due to on-target WDR5 inhibition.[5]
Conclusion
OICR-9429 is a valuable chemical probe for studying the biological roles of the WDR5-MLL1 interaction and for exploring its therapeutic potential. The protocols outlined in this application note provide a framework for the in vitro characterization of OICR-9429 and similar compounds, enabling researchers to assess their biochemical and cellular activities with high reproducibility.
References
- 1. scitechnol.com [scitechnol.com]
- 2. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The complex activities of the SET1/MLL complex core subunits in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probe OICR-9429 | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols for OICR-9429 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing OICR-9429, a potent and selective small-molecule inhibitor of the WD repeat domain 5 (WDR5)-Mixed Lineage Leukemia 1 (MLL1) interaction, in cell-based assays. OICR-9429 competitively binds to the MLL binding pocket on WDR5, disrupting the WDR5-MLL complex and subsequently inhibiting histone H3 lysine (B10760008) 4 (H3K4) trimethylation.[1][2][3] This leads to anti-proliferative and pro-apoptotic effects in various cancer cell lines, making it a valuable tool for cancer research and drug development.
Mechanism of Action
OICR-9429 is a high-affinity ligand for WDR5, with reported KD values in the nanomolar range (24 nM by Biacore, 52 nM by ITC, and 93 ± 28 nM).[2][4][5][6] By occupying the central peptide-binding pocket of WDR5, OICR-9429 effectively blocks its interaction with MLL.[1][3] This disruption of the WDR5-MLL1 complex is critical for the methyltransferase activity of MLL1, which is responsible for H3K4 trimethylation, a key epigenetic mark associated with active gene transcription.[7] Consequently, OICR-9429 treatment leads to a reduction in global H3K4me3 levels, altering gene expression and inducing anti-cancer effects such as cell growth inhibition, apoptosis, and cell cycle arrest.[1][8]
Caption: Mechanism of OICR-9429 action.
Data Presentation: Summary of In Vitro Assay Conditions
The following tables summarize the reported cell-based assay conditions for OICR-9429 across various cancer cell lines.
| Cell Viability and Proliferation Assays | ||||
| Cell Line | Assay Type | OICR-9429 Concentration | Incubation Time | Observed IC50 / Effect |
| T24 (Bladder Cancer) | MTT | 0-10 µM | 48 h | IC50: 67.74 µM[1] |
| UM-UC-3 (Bladder Cancer) | MTT | 0-10 µM | 48 h | IC50: 70.41 µM[1] |
| TCCSUP (Bladder Cancer) | MTT | 0-10 µM | 48 h | IC50: 121.42 µM[1] |
| DU145 (Prostate Cancer) | MTT | Indicated concentrations | 48 h | Dose-dependent decrease in viability[9] |
| PC-3 (Prostate Cancer) | MTT | Indicated concentrations | 48 h | Dose-dependent decrease in viability[9] |
| WPMY-1 (Normal Prostate) | MTT | Indicated concentrations | 48 h | Less cytotoxic than in cancer cells[9] |
| Primary Human AML Cells | Cell Titer-Glo | Not specified | 72 h | Reduces viability[2][10] |
| BCa Cell Lines | Colony Formation | 70, 120, 140, 240 µM | 5 days | Dose-dependent reduction in colonies[1] |
| PCa Cell Lines | Colony Formation | Dose-dependent | Not specified | Effectively decreased colony formation[9] |
| Apoptosis and Cell Cycle Assays | ||||
| Cell Line | Assay Type | OICR-9429 Concentration | Incubation Time | Observed Effect |
| BCa Cell Lines | Flow Cytometry (Apoptosis) | 70, 120, 140, 240 µM | 24 h | Time and dose-dependent increase in apoptosis[1] |
| BCa Cell Lines | Flow Cytometry (Cell Cycle) | 70, 120, 140, 240 µM | 48 h | G0/G1 phase arrest[1] |
| PCa Cell Lines | Flow Cytometry (Apoptosis) | 75 µM (DU145), 100 µM (PC-3) | 48 h | Synergistic effect with cisplatin (B142131) in inducing apoptosis[9] |
| PCa Cell Lines | Flow Cytometry (Cell Cycle) | Not specified | Not specified | Induced G0/G1 phase arrest[9] |
| PCa Cell Lines | EdU Assay | Not specified | Not specified | Induced G0/G1 phase arrest[9] |
Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol is designed to assess the effect of OICR-9429 on the viability of adherent cancer cells.
Materials:
-
Cancer cell lines (e.g., T24, DU145)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
OICR-9429 (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of OICR-9429 in complete growth medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%). Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of OICR-9429 or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C, 5% CO2.[1][9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol uses flow cytometry to quantify apoptosis in cells treated with OICR-9429.
Materials:
-
Cancer cell lines
-
6-well plates
-
OICR-9429
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of OICR-9429 or vehicle control for the desired time (e.g., 24-72 hours).[1][8]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caption: A typical experimental workflow.
Negative Control
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 5. scitechnol.com [scitechnol.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting WD repeat domain 5 enhances chemosensitivity and inhibits proliferation and programmed death-ligand 1 expression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. OICR-9429 | JAK | Histone Methyltransferase | TargetMol [targetmol.com]
Application Notes and Protocols for OICR-9429 in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of OICR-9429, a first-in-class small molecule inhibitor of the WDR5-MLL interaction, for studying and targeting leukemia cell lines. OICR-9429 offers a potent and selective tool to investigate the epigenetic regulation of gene expression in leukemias, particularly those driven by MLL (Mixed Lineage Leukemia) rearrangements or mutations in the transcription factor C/EBPα. This document details the mechanism of action, provides quantitative data on its activity, and offers detailed protocols for its application in key cellular assays.
Introduction
Epigenetic dysregulation is a hallmark of many cancers, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] The MLL1 (KMT2A) protein is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase that plays a critical role in regulating gene expression essential for hematopoiesis.[2] Dysregulation of MLL1 activity, often through chromosomal translocations, is a key driver of aggressive leukemias.[1] WD repeat-containing protein 5 (WDR5) is an essential scaffolding component of the MLL1 complex, critical for its methyltransferase activity.[1] The interaction between WDR5 and MLL1 is a key therapeutic target for MLL-dependent leukemias. OICR-9429 is a potent and selective small molecule antagonist that disrupts the WDR5-MLL interaction, offering a valuable chemical probe to dissect the biological role of WDR5 in leukemia and as a potential therapeutic agent.[3]
Mechanism of Action
OICR-9429 functions by competitively binding to the "WIN" (WDR5-interacting) peptide-binding pocket on WDR5.[4][5] This pocket is the site where the MLL protein normally binds to WDR5.[4] By occupying this site, OICR-9429 prevents the assembly of the functional MLL1 methyltransferase complex.[1] The disruption of the WDR5-MLL interaction leads to a reduction in H3K4 trimethylation (H3K4me3) at the promoters of MLL target genes, which are often involved in cell proliferation and survival.[5][6] In leukemia cells dependent on MLL activity, this inhibition of H3K4me3 leads to the downregulation of oncogenic gene expression programs, resulting in cell differentiation and a reduction in cell viability.[4][7] Specifically, in AML cells with C/EBPα p30 mutations, OICR-9429 has been shown to selectively inhibit proliferation and induce myeloid differentiation.[4][8]
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of OICR-9429 in leukemia cells.
Quantitative Data
OICR-9429 exhibits high-affinity binding to WDR5 and potently disrupts its interaction with MLL. The following tables summarize the key quantitative data for OICR-9429.
Table 1: Binding Affinity and Potency of OICR-9429
| Parameter | Value | Method | Reference |
| KD | 93 ± 28 nM | Isothermal Titration Calorimetry (ITC) | [4][7] |
| KD | 52 nM | Isothermal Titration Calorimetry (ITC) | [9] |
| KD | 51 nM | Biacore | |
| KD | 24 nM | Biacore | [9] |
| Kdisp | 64 ± 4 nM | Fluorescence Polarization (FP) | [4][7] |
| IC50 (WDR5-MLL1 interaction) | < 1 µM | Cellular Assays | [9] |
| IC50 (WDR5-RbBP5 interaction) | < 1 µM | Cellular Assays | [9] |
Table 2: Anti-proliferative Activity of OICR-9429 in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | GI50 (3-day) | Reference |
| MV4;11 | MLL-rearranged AML | 31 µM | [10] |
| CEBPA-mutant AML cells | C/EBPα-mutant AML | ~5 µM | [2] |
Note: Further studies are required to establish a broader panel of IC50 values across a diverse range of leukemia cell lines.
Experimental Protocols
Here we provide detailed protocols for key experiments to assess the activity of OICR-9429 in leukemia cell lines.
Protocol 1: Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of OICR-9429 in leukemia cell lines.
Materials:
-
Leukemia cell line of interest (e.g., MV4;11, MOLM-13 for MLL-rearranged; Kasumi-1 for C/EBPα-mutant)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
OICR-9429 (dissolved in DMSO to a stock concentration of 10 mM)
-
OICR-0547 (negative control, dissolved in DMSO)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture leukemia cells to a density of approximately 0.5 x 106 cells/mL.
-
Seed 20,000 viable cells per well in 90 µL of complete medium into a 96-well plate.[7]
-
-
Compound Treatment:
-
Prepare a serial dilution of OICR-9429 and the negative control OICR-0547 in complete medium. A typical concentration range would be from 0.1 µM to 100 µM.
-
Add 10 µL of the diluted compound or DMSO vehicle control to the respective wells in triplicate. The final DMSO concentration should not exceed 0.5%.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Normalize the data to the DMSO-treated control wells (100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 or GI50 value.
-
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the IC50 of OICR-9429.
Protocol 2: Co-Immunoprecipitation and Western Blotting
This protocol is to verify the disruption of the WDR5-MLL interaction by OICR-9429 in leukemia cells.
Materials:
-
Leukemia cell line
-
OICR-9429 and DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-WDR5, anti-MLL1, anti-RbBP5, and appropriate secondary antibodies
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat leukemia cells with OICR-9429 (e.g., 10 µM) or DMSO for 24 hours.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-WDR5 antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against MLL1 and RbBP5 to detect co-immunoprecipitated proteins. An antibody against WDR5 should be used as a positive control for the immunoprecipitation.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescent substrate.
-
Expected Results: A decrease in the amount of MLL1 and RbBP5 co-immunoprecipitated with WDR5 in the OICR-9429-treated sample compared to the DMSO control, indicating the disruption of the protein-protein interaction.
Logical Relationship of Experimental Validation
Caption: Logical flow for validating OICR-9429's mechanism.
Selectivity
OICR-9429 is a highly selective inhibitor for WDR5. It has been tested against a panel of over 250 human kinases, GPCRs, ion channels, and transporters, as well as 22 human methyltransferases and 9 different WD40- and histone reader domains, and showed no significant off-target binding or inhibition.[4] A closely related but inactive compound, OICR-0547, can be used as a negative control in cellular assays to confirm that the observed phenotypes are due to the on-target inhibition of WDR5.[9]
Conclusion
OICR-9429 is a valuable chemical probe for studying the role of the WDR5-MLL interaction in leukemia. Its high potency and selectivity make it an excellent tool for target validation and for exploring the therapeutic potential of WDR5 inhibition. The protocols and data presented in these application notes should serve as a useful guide for researchers investigating the epigenetic basis of leukemia and developing novel therapeutic strategies.
Note: Samples of OICR-9429 for research purposes are available upon request from the Structural Genomics Consortium (SGC).[4]
References
- 1. FACIT Gains Rights to WDR5 Inhibitors for MLL Leukemia - Ontario Institute for Cancer Research [oicr.on.ca]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 9. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for OICR-9429 in Bladder Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR-9429 is a potent and specific small molecule inhibitor of WD repeat domain 5 (WDR5). WDR5 is a crucial component of the mixed-lineage leukemia (MLL) complex, which plays a vital role in the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[1][2] Dysregulation of this epigenetic modification is implicated in the pathogenesis of various cancers, including bladder cancer.[1][2] In bladder cancer, elevated WDR5 expression is associated with higher tumor grade, metastasis, and poorer overall survival.[1][2] OICR-9429 competitively binds to the central peptide-binding pocket of WDR5, disrupting its interaction with MLL and subsequently inhibiting H3K4 trimethylation (H3K4me3).[1][2] This inhibition leads to a cascade of anti-tumor effects, making OICR-9429 a valuable tool for studying bladder cancer biology and a potential therapeutic agent.
These application notes provide a comprehensive overview of the use of OICR-9429 in bladder cancer research, including its mechanism of action, key in vitro and in vivo findings, and detailed protocols for relevant experiments.
Mechanism of Action
OICR-9429 exerts its anti-cancer effects in bladder cancer by targeting the WDR5-MLL methyltransferase complex. This leads to a reduction in H3K4me3 levels at the promoters of key oncogenes, resulting in their transcriptional repression.[1] The downstream consequences of OICR-9429 treatment in bladder cancer cells include:
-
Inhibition of Cell Proliferation: OICR-9429 induces a G1/S phase cell cycle arrest, thereby halting the proliferation of bladder cancer cells.[1][2]
-
Induction of Apoptosis: The inhibitor promotes programmed cell death in bladder cancer cells.[1][2]
-
Suppression of Metastasis: OICR-9429 inhibits the migration and invasion of bladder cancer cells.[1]
-
Enhancement of Chemosensitivity: OICR-9429 sensitizes bladder cancer cells to the cytotoxic effects of cisplatin, a standard-of-care chemotherapy.[1]
-
Immune Modulation: The inhibitor can suppress the expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein, suggesting a potential role in enhancing anti-tumor immunity.[1]
Data Presentation
In Vitro Efficacy of OICR-9429 in Bladder Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | Key Findings |
| T24 | 67.74 - 68 | High sensitivity; significant reduction in cell viability and H3K4me3 levels. |
| UM-UC-3 | 70 - 70.41 | High sensitivity; demonstrated G1/S phase arrest and increased apoptosis. |
| TCCSUP | 121 - 121.42 | Lower sensitivity compared to T24 and UM-UC-3. |
In Vivo Efficacy of OICR-9429 in a Bladder Cancer Xenograft Model
| Animal Model | Treatment | Dosage | Key Findings |
| Male BALB/c nude mice with UM-UC-3 xenografts | OICR-9429 | 30 or 60 mg/kg (i.p.) | Suppressed tumor growth and enhanced the anti-tumor efficacy of cisplatin.[3] |
| Male BALB/c nude mice with UM-UC-3 xenografts | OICR-9429 + Cisplatin | 60 mg/kg OICR-9429 + 4 mg/kg Cisplatin | Combination treatment showed the most significant tumor growth inhibition.[1] |
Visualizations
Signaling Pathway of OICR-9429 in Bladder Cancer
Caption: Mechanism of action of OICR-9429 in bladder cancer.
Experimental Workflow for In Vitro Studies
References
Application Notes and Protocols: OICR-9429 in Ovarian Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR-9429 is a potent and selective small-molecule inhibitor of the WD repeat-containing protein 5 (WDR5). It competitively binds to the WDR5 pocket that interacts with the mixed-lineage leukemia (MLL) protein, thereby disrupting the WDR5-MLL interaction. This disruption leads to a reduction in histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription. Recent preclinical studies have demonstrated that OICR-9429 can enhance the sensitivity of ovarian cancer to genotoxic chemotherapies, presenting a promising new therapeutic strategy.
These application notes provide a comprehensive overview of the use of OICR-9429 in ovarian cancer research, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action in Ovarian Cancer
In the context of ovarian cancer, genotoxic stress from chemotherapy can induce a protective cellular response. A key part of this response involves the formation of a β-catenin/JDP2/PRMT5 complex. This complex plays a crucial role in re-establishing glutathione (B108866) (GSH) homeostasis, which helps to scavenge reactive oxygen species (ROS) and protect the cancer cells from apoptosis.
WDR5, as a core component of the MLL methyltransferase complexes, is recruited by the β-catenin/JDP2/PRMT5 complex to the promoters of genes involved in the GSH metabolic cascade. This recruitment leads to H3K4 methylation and transcriptional activation of these protective genes.
OICR-9429, by inhibiting the WDR5-MLL interaction, prevents the recruitment of the MLL complex and the subsequent H3K4 methylation. This, in turn, inhibits the re-establishment of GSH metabolism, leading to an accumulation of ROS and enhanced apoptosis in cancer cells treated with genotoxic agents.[1]
References
Application Notes and Protocols for OICR-9429 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of OICR-9429, a potent and selective small-molecule inhibitor of the WD repeat domain 5 (WDR5) protein. OICR-9429 competitively binds to the MLL-binding pocket of WDR5, disrupting its interaction with the histone methyltransferase MLL1 and subsequently inhibiting the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3).[1][2][3][4][5] This inhibition of a key epigenetic modification has shown therapeutic potential in various cancer models.
Mechanism of Action
OICR-9429 is a chemical probe that targets the protein-protein interaction between WDR5 and MLL1.[4] The WDR5-MLL1 complex is crucial for the catalytic activity of MLL1, which mediates the trimethylation of H3K4.[6] This epigenetic mark is associated with active gene transcription. By disrupting this interaction, OICR-9429 leads to a reduction in global H3K4me3 levels, altering the expression of genes involved in cell proliferation, apoptosis, and metastasis.[7][8] This mechanism makes OICR-9429 a valuable tool for studying the role of the WDR5-MLL1 axis in cancer and as a potential therapeutic agent.
In Vivo Experimental Protocols
The following protocols are based on published preclinical studies involving OICR-9429 in various cancer xenograft models.
Animal Models
Male BALB/c nude mice are commonly used for establishing xenograft models.[1] Patient-derived xenograft (PDX) models have also been successfully used, particularly for acute myeloid leukemia (AML) and ovarian cancer studies.[9][10]
OICR-9429 Formulation and Administration
Formulation:
-
For 30 mg/kg and 60 mg/kg dosages: A common formulation involves dissolving OICR-9429 in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Another reported formulation uses a mixture of DMSO and corn oil.[1]
-
For lower dosages, such as 3 mg/kg, the concentration of the vehicle components may need to be adjusted to ensure accurate dosing volumes.
Administration:
Xenograft Tumor Studies
This protocol outlines the general workflow for an in vivo efficacy study using OICR-9429 in a xenograft mouse model.
Detailed Protocol:
-
Cell Preparation: Culture the desired cancer cell line (e.g., bladder cancer, ovarian cancer, or prostate cancer cell lines) under standard conditions.[2][10][11] Harvest cells during the logarithmic growth phase and resuspend in a suitable medium, such as a 1:1 mixture of medium and Matrigel, at the desired concentration.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, OICR-9429 alone, chemotherapy alone, OICR-9429 in combination with chemotherapy).
-
Dosing Regimen: Administer OICR-9429 via i.p. injection according to the planned schedule (e.g., daily, every other day).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis to confirm target engagement. This can include Western blotting for H3K4me3 levels or immunohistochemistry for proliferation markers like Ki67.[2][10]
Quantitative Data Summary
The following tables summarize the in vivo efficacy data for OICR-9429 in various cancer models.
Table 1: OICR-9429 Monotherapy in Bladder Cancer Xenografts [2]
| Treatment Group | Dosage (mg/kg) | Administration Route | Tumor Growth Inhibition |
| Vehicle Control | - | i.p. | - |
| OICR-9429 | 30 | i.p. | Significant suppression |
| OICR-9429 | 60 | i.p. | Significant suppression |
Table 2: OICR-9429 Combination Therapy in Ovarian Cancer PDX Models [10]
| Treatment Group | Dosage (mg/kg) | Administration Route | Outcome |
| Vehicle Control | - | i.p. | - |
| OICR-9429 | 3 | i.p. | Modest tumor inhibition |
| Topotecan | 10 | i.p. | Moderate tumor inhibition |
| OICR-9429 + Topotecan | 3 + 10 | i.p. | Enhanced tumor suppression |
| Cisplatin (CDDP) | 5 | i.p. | Moderate tumor inhibition |
| OICR-9429 + CDDP | 3 + 5 | i.p. | Enhanced tumor suppression |
Table 3: OICR-9429 in Acute Myeloid Leukemia (AML) PDX Model [9]
| Treatment Group | Dosage (mg/kg) | Administration Route | Outcome |
| Vehicle Control | - | i.p. | - |
| OICR-9429 | 100 | i.p. | No significant tumor growth suppression |
| MS67 (WDR5 degrader) | 100 | i.p. | Significant tumor growth inhibition and prolonged survival |
Note: In this study, the WDR5 degrader MS67, which is based on the OICR-9429 scaffold, showed superior in vivo efficacy compared to OICR-9429 alone.[9]
Pharmacokinetic and Pharmacodynamic Considerations
A thorough understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of OICR-9429 is crucial for designing effective in vivo studies.[12][13][14]
Pharmacokinetics: This involves the study of drug absorption, distribution, metabolism, and excretion. Key parameters to consider include the drug's half-life, peak plasma concentration (Cmax), and exposure (AUC).
Pharmacodynamics: This assesses the effect of the drug on its target. For OICR-9429, a key PD marker is the level of H3K4me3 in tumor tissue.
By correlating PK data with PD readouts, researchers can optimize the dosing schedule to maintain sufficient target engagement and achieve the desired therapeutic effect.
Safety and Tolerability
In the reported studies, OICR-9429 was generally well-tolerated at the tested doses.[2][9][10] It is essential to monitor the animals for any signs of toxicity, including:
-
Body weight loss
-
Changes in behavior (e.g., lethargy, ruffled fur)
-
Signs of distress
If significant toxicity is observed, dose adjustments or discontinuation of treatment may be necessary. A negative control compound, OICR-0547, which is structurally related to OICR-9429 but does not antagonize WDR5, can be used to distinguish between target-specific and off-target effects.[4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 5. scitechnol.com [scitechnol.com]
- 6. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. News - WDR5 inhibitor - LARVOL VERI [veri.larvol.com]
- 8. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Correlating drug–target kinetics and in vivo pharmacodynamics: long residence time inhibitors of the FabI enoyl-ACP reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design | MDPI [mdpi.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols: OICR-9429 Dosage for Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: OICR-9429 is a potent and selective small-molecule antagonist of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1] By binding to a pocket on WDR5, OICR-9429 competitively disrupts the formation of the WDR5-MLL protein complex.[2][3] This complex is crucial for the methylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a key epigenetic mark associated with active gene transcription.[4][5] Dysregulation of the WDR5-MLL axis is implicated in various cancers, including acute myeloid leukemia (AML), bladder cancer, and prostate cancer.[2][4][6] OICR-9429 serves as a valuable chemical probe to investigate the biological functions of WDR5 and as a potential therapeutic agent, demonstrating anti-proliferative and pro-apoptotic effects in preclinical cancer models.[3][7]
Mechanism of Action: OICR-9429 Signaling Pathway
The primary mechanism of OICR-9429 involves the direct inhibition of the WDR5-MLL protein-protein interaction. This disruption prevents the catalytic activity of the MLL complex, leading to a reduction in H3K4 trimethylation at the promoter regions of target genes, which in turn suppresses cancer cell proliferation, metastasis, and enhances apoptosis.[2]
Quantitative Data Summary: OICR-9429 Dosage in Mouse Models
The following table summarizes the dosages and administration routes of OICR-9429 used in various preclinical mouse models as reported in the literature.
| Mouse Model | Cancer/Disease Type | Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |
| BALB/c Nude | Bladder Cancer | 30 mg/kg, 60 mg/kg | Intraperitoneal (i.p.) | Not Specified | Suppressed tumor growth and enhanced cisplatin (B142131) sensitivity. | [2][4] |
| Patient-Derived Xenograft (PDX) | Ovarian Cancer | 3 mg/kg | Intraperitoneal (i.p.) | Not Specified | Enhanced sensitivity to Topotecan and Cisplatin. | [7] |
| C57BL/6 | Angiotensin II-induced Cardiac Fibrosis | 3 mg/kg | Intraperitoneal (i.p.) | Daily, starting 1 day after Ang II pump implantation for 4 weeks. | Significantly reduced cardiac fibrosis. | [7] |
| NSG-SGM3 (PDX) | Acute Myeloid Leukemia (AML) | Dose based on PK data | Not Specified | Not Specified | Compared with WDR5 degrader MS67; MS67 showed superior tumor growth suppression. | [5] |
Experimental Protocols
Protocol 1: Preparation of OICR-9429 for In Vivo Administration
This protocol provides a general method for formulating OICR-9429 for intraperitoneal injection in mice, based on common vehicle formulations.
Materials:
-
OICR-9429 powder
-
Dimethyl sulfoxide (B87167) (DMSO), fresh and high-purity
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of OICR-9429 in DMSO (e.g., 100 mg/mL).[2] Ensure the powder is completely dissolved. Gentle warming or sonication may be required.[8]
-
Vehicle Preparation (Example Formulation): A common vehicle consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline.[2][8]
-
Note: The final concentration of the working solution should be calculated based on the desired dose (mg/kg), the average weight of the mice, and the injection volume (typically 100-200 µL). For a 10 mg/kg dose in a 20g mouse with a 100 µL injection volume, the final concentration would be 2 mg/mL.[8]
-
-
Working Solution Formulation: a. In a sterile tube, add the required volume of the OICR-9429 DMSO stock solution. b. Add the PEG300 and mix thoroughly until the solution is clear. c. Add the Tween 80 and mix again until clear. d. Finally, add the sterile saline or PBS to reach the final volume and mix thoroughly.
-
Administration: The freshly prepared solution should be administered to the mice via intraperitoneal injection immediately for optimal results.[4]
Protocol 2: Xenograft Mouse Model Efficacy Study
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of OICR-9429 in a subcutaneous xenograft mouse model.
Workflow Overview:
Procedure:
-
Cell Culture & Implantation:
-
Culture the selected cancer cell line (e.g., bladder cancer T24 cells) under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., BALB/c nude).[2]
-
-
Tumor Growth and Grouping:
-
Monitor mice regularly for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, OICR-9429 30 mg/kg, OICR-9429 60 mg/kg).
-
-
Drug Administration:
-
Prepare OICR-9429 and vehicle solutions as described in Protocol 1.
-
Administer the assigned treatment via intraperitoneal injection according to the planned schedule (e.g., daily, 5 days a week).
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Record the body weight of each mouse at the same frequency to monitor for signs of toxicity.[5]
-
-
Study Endpoint and Tissue Analysis:
-
The study may be terminated when tumors in the control group reach a maximum allowable size or after a fixed duration.
-
At the endpoint, euthanize the mice and excise the tumors. Record the final tumor weight.[7]
-
Process tumors for downstream analysis:
-
Immunohistochemistry (IHC): Fix a portion of the tumor in formalin to analyze protein expression and localization (e.g., H3K4me3, Ki-67).
-
Western Blot: Snap-freeze a portion of the tumor in liquid nitrogen for protein analysis to measure levels of target proteins like WDR5 or apoptosis markers (e.g., cleaved-caspase 3, cleaved-PARP1).[7]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Plasma and tumor samples can be collected at specific time points after the final dose to measure drug concentration and target engagement.[5]
-
-
References
- 1. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. OICR-9429 | JAK | Histone Methyltransferase | TargetMol [targetmol.com]
Application Notes and Protocols for OICR-9429 Co-Immunoprecipitation
These application notes provide a detailed protocol for researchers and scientists to investigate the disruption of the WDR5-MLL protein-protein interaction by the small molecule inhibitor OICR-9429 using co-immunoprecipitation. The following protocols are designed for professionals in drug development and related biomedical fields.
Introduction
OICR-9429 is a potent and selective small-molecule antagonist of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1][2][3] WDR5 is a critical component of the MLL1 histone methyltransferase complex, which is essential for its enzymatic activity. Dysregulation of MLL1 activity is associated with certain types of leukemia. OICR-9429 binds with high affinity to WDR5 in the MLL binding pocket, thereby disrupting the WDR5-MLL interaction and inhibiting the proliferation of specific cancer cells.[1][4][5]
Co-immunoprecipitation (Co-IP) is a robust technique used to study protein-protein interactions.[6][7][8] In the context of OICR-9429, Co-IP can be employed to demonstrate the compound's efficacy in disrupting the interaction between WDR5 and its binding partners, such as MLL and RBBP5, in a cellular context.[1]
Principle of the Assay
This protocol describes the co-immunoprecipitation of a tagged "bait" protein (e.g., FLAG-tagged WDR5) from cell lysates of cells treated with OICR-9429. The "prey" proteins that interact with the bait (e.g., MLL and RBBP5) are subsequently detected by western blotting. A dose-dependent decrease in the amount of co-precipitated prey protein with increasing concentrations of OICR-9429 indicates the compound's disruptive activity.
Signaling Pathway of OICR-9429
Caption: OICR-9429 binds to WDR5, disrupting the MLL1 complex and downstream signaling.
Experimental Protocol: Co-Immunoprecipitation of FLAG-WDR5
This protocol is adapted from the methodology described by Grebien et al. and is intended for use with HEK293 cells exogenously expressing FLAG-tagged WDR5.[1]
Materials:
-
HEK293 cells
-
Plasmid encoding FLAG-tagged WDR5
-
Transfection reagent (e.g., Lipofectamine 3000)
-
OICR-9429 (and DMSO as vehicle control)
-
Cell Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
Anti-FLAG affinity beads (e.g., anti-FLAG M2 magnetic beads)
-
Wash Buffer (e.g., TBS or PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 3xFLAG peptide solution or glycine-HCl, pH 2.5)
-
Primary antibodies: anti-MLL, anti-RBBP5, anti-FLAG
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transfect cells with the FLAG-WDR5 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow cells to express the protein for 24-48 hours.
-
-
OICR-9429 Treatment:
-
Treat the transfected cells with varying concentrations of OICR-9429 (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for a specified period (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Immunoprecipitation:
-
Equilibrate the anti-FLAG affinity beads by washing them with lysis buffer.
-
Add the equilibrated beads to the clarified cell lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to the FLAG-tagged WDR5.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer. For example, by competing with 3xFLAG peptide or by using a low pH buffer like glycine-HCl.
-
Neutralize the eluate if a low pH buffer is used.
-
-
Western Blot Analysis:
-
Denature the eluted samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against MLL, RBBP5, and FLAG (as a control for the amount of immunoprecipitated WDR5).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Co-Immunoprecipitation Workflow
Caption: Workflow for OICR-9429 co-immunoprecipitation experiment.
Data Presentation
The results of the western blot can be quantified by densitometry. The intensity of the MLL and RBBP5 bands should be normalized to the intensity of the FLAG-WDR5 band for each condition.
| OICR-9429 Concentration | Relative MLL Co-IP'd | Relative RBBP5 Co-IP'd |
| 0 µM (DMSO) | 1.00 | 1.00 |
| 0.1 µM | (Value) | (Value) |
| 1.0 µM | (Value) | (Value) |
| 10.0 µM | (Value) | (Value) |
(Note: "(Value)" should be replaced with experimentally determined, normalized densitometry values.)
Expected Results
A dose-dependent decrease in the amount of co-immunoprecipitated MLL and RBBP5 is expected with increasing concentrations of OICR-9429. This would confirm that OICR-9429 effectively disrupts the interaction between WDR5 and these components of the MLL complex within the cell. The amount of immunoprecipitated FLAG-WDR5 should remain relatively constant across all treatment conditions.
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
optimizing OICR-9429 concentration for cell culture
Welcome to the technical support center for OICR-9429. This guide provides essential information, troubleshooting advice, and detailed protocols to help you successfully incorporate this potent WDR5 inhibitor into your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is OICR-9429 and what is its mechanism of action?
OICR-9429 is a first-in-class, potent, and highly selective small molecule antagonist of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1][2] WDR5 is a critical component of the MLL1 histone methyltransferase complex, which is essential for methylating histone H3 at lysine (B10760008) 4 (H3K4me3).[1][3] By binding to the MLL-binding pocket of WDR5, OICR-9429 disrupts the WDR5-MLL interaction, thereby inhibiting the activity of the MLL complex and reducing global H3K4me3 levels.[4] This disruption of a key epigenetic regulator can lead to cell differentiation, growth arrest, and apoptosis in cancer cells that are dependent on this pathway.[4]
Q2: What is the primary cellular target of OICR-9429?
The primary and direct cellular target of OICR-9429 is WD repeat-containing protein 5 (WDR5).[4] Chemical proteomics experiments have confirmed that WDR5 is the main protein that OICR-9429 interacts with in cells.[4] It has a high binding affinity for WDR5, with reported KD values in the low nanomolar range (e.g., 93 ± 28 nM).[4][5]
Q3: In which cancer types has OICR-9429 shown activity?
OICR-9429 has demonstrated anti-cancer effects in various preclinical models, including:
-
Acute Myeloid Leukemia (AML): Particularly effective in AML with N-terminal mutations in CEBPA, where it can induce differentiation and inhibit proliferation.[4][6]
-
Bladder Cancer: Suppresses proliferation, metastasis, and PD-L1 based immune evasion.[5][7]
-
Prostate Cancer: Inhibits proliferation and increases chemosensitivity to cisplatin.[8]
-
Colon Cancer: Required for colon cancer growth.[3]
-
Ovarian Cancer: Enhances sensitivity to genotoxic chemotherapeutics.[9]
Q4: How should I prepare a stock solution of OICR-9429?
OICR-9429 is soluble in DMSO.[5][7] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in fresh, anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Note that moisture-absorbing DMSO can reduce its solubility.[5]
Optimizing OICR-9429 Concentration: A Troubleshooting Guide
Q1: I am not observing any effect of OICR-9429 on my cells. What could be the reason?
There are several potential reasons for a lack of effect:
-
Insufficient Concentration: The effective concentration of OICR-9429 is highly cell-line dependent. If you are using a concentration that is too low, you may not see a response. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Cell Line Insensitivity: Your cell line may not be dependent on the WDR5-MLL pathway for survival and proliferation. Consider if your cell line has mutations or dependencies that would make it sensitive to WDR5 inhibition. For example, its efficacy is pronounced in AML cells with CEBPA p30 mutations.[4]
-
Incorrect Experimental Duration: The effects of OICR-9429 may take time to manifest. For instance, in some bladder cancer cell lines, significant apoptosis was observed at 72 hours, but not at 24 hours.[7] Ensure your treatment duration is sufficient to observe a biological response.
-
Compound Degradation: Improper storage or handling of OICR-9429 can lead to its degradation. Ensure you are using a fresh aliquot of your stock solution and that it has been stored correctly.
Q2: I am seeing significant cytotoxicity even at low concentrations. How can I address this?
-
Confirm On-Target Effect: To ensure the observed cytotoxicity is due to the inhibition of WDR5, consider using a negative control compound like OICR-0547, which is structurally related but does not antagonize WDR5.[10]
-
Reduce Serum Concentration: Components in the cell culture serum can sometimes interact with small molecules. Try reducing the serum concentration in your media during treatment, but first, ensure your cells can tolerate the lower serum levels.
-
Optimize Seeding Density: The initial number of cells seeded can influence their sensitivity to a drug. Ensure you are using a consistent and optimal seeding density for your cell line in your chosen assay format.
Q3: My results are inconsistent between experiments. What are the possible causes?
-
Inconsistent Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent passage number for your experiments. Cells at very high or low confluency can respond differently to treatment.
-
Variability in Drug Preparation: Prepare fresh dilutions of OICR-9429 from your stock solution for each experiment. Ensure thorough mixing of the compound in the culture medium before adding it to the cells.
-
DMSO Concentration: Keep the final concentration of DMSO consistent across all wells, including your vehicle control. High concentrations of DMSO can be toxic to cells. A final DMSO concentration of 0.1% or lower is generally well-tolerated.
Data Presentation: Efficacy of OICR-9429 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Effective Concentration / IC50 | Incubation Time |
| Cebpap30/p30 AML cells | Acute Myeloid Leukemia | Colony Formation | Inhibition of colony formation | Significant effect at 20 µM | 6 days |
| Primary human AML cells (CEBPA N-terminal mutations) | Acute Myeloid Leukemia | Viability Assay | Decreased viability | Significant effect at 5 µM | 72 hours |
| T24 | Bladder Cancer | Viability Assay | IC50 | 67.74 µM | 48 hours |
| UM-UC-3 | Bladder Cancer | Viability Assay | IC50 | 70.41 µM | 48 hours |
| TCCSUP | Bladder Cancer | Viability Assay | IC50 | 121.42 µM | 48 hours |
| DU145 | Prostate Cancer | Viability Assay | Dose-dependent decrease | Not specified | 48 hours |
| PC-3 | Prostate Cancer | Viability Assay | Dose-dependent decrease | Not specified | 48 hours |
| HCT116 | Colon Cancer | Western Blot | Decreased H3K4me3 | Not specified | Not specified |
| RKO | Colon Cancer | Western Blot | Decreased H3K4me3 | Not specified | Not specified |
| SW620 | Colon Cancer | Western Blot | Decreased H3K4me3 | Not specified | Not specified |
Experimental Protocols
Protocol: Determining the IC50 of OICR-9429 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Preparation of OICR-9429 Dilutions:
-
Thaw a single-use aliquot of your high-concentration OICR-9429 stock solution in DMSO.
-
Perform a serial dilution of the OICR-9429 stock in cell culture medium to create a range of concentrations. A common approach is to prepare 2X concentrated solutions that will be diluted 1:1 in the wells. For example, create a dilution series ranging from 0.1 µM to 200 µM (final concentration).
-
Prepare a vehicle control (DMSO) at the same final concentration as your highest OICR-9429 concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells or add the 2X drug solutions directly to the existing 100 µL of medium.
-
Add 100 µL of the appropriate OICR-9429 dilution or vehicle control to each well in triplicate.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
Cell Viability Assessment (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability data against the logarithm of the OICR-9429 concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
-
Visualizations
Caption: Mechanism of action of OICR-9429.
Caption: Workflow for OICR-9429 concentration optimization.
Caption: Troubleshooting decision tree for OICR-9429 experiments.
References
- 1. scitechnol.com [scitechnol.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. OICR-9429 | Structural Genomics Consortium [thesgc.org]
OICR-9429 Western Blot Troubleshooting Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using OICR-9429 in Western Blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is OICR-9429 and what is its mechanism of action?
OICR-9429 is a potent and selective small molecule inhibitor of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia (MLL).[1][2][3][4][5] OICR-9429 binds to a pocket on WDR5 that is critical for its interaction with MLL.[2][3][6] By disrupting the WDR5-MLL complex, OICR-9429 inhibits the histone methyltransferase activity of the complex, leading to a reduction in histone H3 lysine (B10760008) 4 trimethylation (H3K4me3).[1][3]
Q2: What is the primary cellular target of OICR-9429?
The primary cellular target of OICR-9429 is WDR5.[1][2][6] It competitively binds to WDR5 to disrupt its interaction with MLL.[3]
Q3: What are the expected downstream effects of OICR-9429 treatment that can be observed by Western Blot?
Treatment with OICR-9429 is expected to decrease the levels of histone H3 lysine 4 trimethylation (H3K4me3).[1][3] Therefore, a primary readout for OICR-9429 activity in a Western Blot experiment is a reduction in the H3K4me3 signal. Depending on the cell type and context, it may also affect the expression of downstream target genes regulated by the WDR5/MLL complex, such as those involved in proliferation and apoptosis.[1][3]
Q4: I am not seeing a decrease in H3K4me3 levels after OICR-9429 treatment. What are the possible causes?
Several factors could contribute to this observation:
-
Compound Inactivity: Ensure the OICR-9429 used is of high purity and has been stored correctly to prevent degradation.
-
Insufficient Dose or Treatment Time: The effective concentration and duration of treatment can vary between cell lines. A dose-response and time-course experiment is recommended to determine the optimal conditions.
-
Low WDR5 Expression: The cell line being used may not express sufficient levels of WDR5 for OICR-9429 to elicit a strong effect. Confirm WDR5 expression levels by Western Blot.
-
Antibody Quality: The primary antibody against H3K4me3 may not be specific or sensitive enough. Use a validated antibody and consider trying a different clone or manufacturer.
-
Compensatory Mechanisms: Cells may have redundant or compensatory pathways that maintain H3K4me3 levels.
Q5: My Western Blot shows inconsistent results between experiments. What can I do to improve reproducibility?
Reproducibility in Western Blotting is critical. Here are some key areas to focus on:
-
Consistent Protein Loading: Accurately quantify protein concentration in your lysates and ensure equal loading across all lanes. Use a reliable loading control (e.g., GAPDH, β-actin, or total protein stain) to normalize your results.
-
Standardized Protocols: Follow a consistent, detailed protocol for all steps, from cell lysis to antibody incubation and detection.
-
Reagent Quality: Use fresh, high-quality reagents, including buffers, antibodies, and substrates. Avoid repeated freeze-thaw cycles of antibodies.
-
Transfer Efficiency: Optimize your transfer conditions to ensure complete and even transfer of proteins from the gel to the membrane.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal for Target Protein (e.g., H3K4me3) | Inactive OICR-9429 | Verify the integrity and activity of your OICR-9429 stock. |
| Insufficient OICR-9429 concentration or treatment time | Perform a dose-response and time-course experiment to optimize treatment conditions. | |
| Low abundance of the target protein | Increase the amount of protein loaded onto the gel. | |
| Inefficient antibody | Use a new, validated primary antibody. Increase the primary antibody concentration or incubation time. | |
| Poor protein transfer | Optimize transfer time and voltage. Ensure proper contact between the gel and membrane. | |
| High Background | Blocking is insufficient | Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Primary or secondary antibody concentration is too high | Titrate your antibodies to determine the optimal concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody is not specific | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. | |
| Too much protein loaded | Reduce the amount of protein loaded per lane. | |
| Inconsistent Loading Control Signal | Inaccurate protein quantification | Use a reliable protein assay (e.g., BCA) and be precise in sample preparation. |
| Uneven protein transfer | Ensure the transfer sandwich is assembled correctly without air bubbles. | |
| Loading control is affected by treatment | Choose a loading control that is not expected to change with OICR-9429 treatment. |
Quantitative Data Summary
Users should populate this table with their own experimental data for comparison and troubleshooting.
| Cell Line | OICR-9429 Concentration (µM) | Treatment Time (hours) | % Decrease in H3K4me3 (Normalized to Loading Control) | Notes |
| Example: MV4;11 | 1 | 24 | 50% | Observed decrease in cell viability |
Detailed Experimental Protocol: Western Blot for H3K4me3 after OICR-9429 Treatment
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with the desired concentrations of OICR-9429 or vehicle control (e.g., DMSO) for the specified duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against H3K4me3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (for loading control):
-
If necessary, strip the membrane using a mild stripping buffer.
-
Wash the membrane and re-block before incubating with the primary antibody for the loading control (e.g., Histone H3 or GAPDH).
-
Repeat steps 9-12.
-
Visualizations
Caption: OICR-9429 inhibits the WDR5-MLL interaction, leading to reduced H3K4me3.
Caption: A typical workflow for a Western Blot experiment investigating OICR-9429.
References
- 1. selleckchem.com [selleckchem.com]
- 2. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scitechnol.com [scitechnol.com]
- 5. OICR-9429 | JAK | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
OICR-9429 Technical Support Center: Investigating Unexpected Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using OICR-9429, a potent and selective antagonist of the WDR5-MLL interaction. This guide will help you investigate and understand unexpected experimental outcomes, distinguishing between potential off-target effects, on-target downstream consequences, and experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of OICR-9429?
A1: OICR-9429 is a highly selective chemical probe for WD repeat-containing protein 5 (WDR5).[1][2][3] It has been profiled against a broad panel of targets and has shown minimal activity against other proteins. It competitively binds to the MLL-binding pocket of WDR5, disrupting its interaction with the MLL complex.[1]
Q2: Are there any known off-target binders for OICR-9429?
A2: Extensive selectivity profiling has demonstrated that OICR-9429 has a clean off-target profile. It has shown no significant binding or inhibition of over 250 human kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][4][5] Additionally, it did not show activity against 22 human methyltransferases and 9 other WD40 and histone reader domains.[1][4]
Q3: I am observing a phenotype in my experiment that is not consistent with the known function of the WDR5-MLL complex. Could this be an off-target effect?
A3: While OICR-9429 is highly selective, unexpected phenotypes can arise from several sources. It is important to consider the following possibilities:
-
On-target, off-pathway effects: The WDR5-MLL interaction is crucial for regulating the expression of a wide range of genes via histone H3 lysine (B10760008) 4 trimethylation (H3K4me3).[6][7] Disrupting this interaction can lead to widespread downstream effects on various cellular processes that may not be immediately obvious.
-
Cell-line specific context: The function of the WDR5-MLL complex and the consequences of its inhibition can vary significantly between different cell lines and disease models.
-
Experimental variability: Factors such as compound concentration, treatment duration, and cell density can influence the observed phenotype. It is also important to rule out experimental artifacts.
The troubleshooting guides below provide a systematic approach to investigating unexpected results.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Proliferation Results
Symptoms:
-
Greater or lesser cytotoxicity than expected in your cell line.
-
Discrepancies in IC50 values compared to published data.
-
Effects on cell proliferation that do not correlate with changes in H3K4me3 levels.
Troubleshooting Steps:
-
Verify Compound Integrity and Concentration:
-
Ensure proper storage of OICR-9429 to prevent degradation.
-
Confirm the accuracy of your stock solution concentration.
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
-
Confirm On-Target Engagement:
-
Measure the levels of global H3K4me3 by Western blot or ELISA. A decrease in H3K4me3 levels upon OICR-9429 treatment would indicate on-target activity.
-
Perform a co-immunoprecipitation (Co-IP) experiment to assess the disruption of the WDR5-MLL interaction.
-
-
Use a Negative Control:
-
A closely related but inactive compound, OICR-0547, can be used as a negative control to distinguish on-target from non-specific effects.[2]
-
-
Consider Cell Line-Specific Factors:
-
The sensitivity to OICR-9429 can be influenced by the genetic background of the cell line, such as the presence of specific mutations (e.g., in CEBPA).[1]
-
Issue 2: Unexpected Gene Expression Changes
Symptoms:
-
Modulation of genes not previously reported as targets of the WDR5-MLL complex.
-
Lack of change in the expression of known WDR5-MLL target genes.
Troubleshooting Steps:
-
Confirm On-Target Activity at the Chromatin Level:
-
Perform Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) for H3K4me3 to assess genome-wide changes in this histone mark. This will confirm that OICR-9429 is exerting its expected effect on chromatin.
-
-
Analyze Downstream Signaling Pathways:
-
The observed gene expression changes may be indirect, downstream consequences of inhibiting the WDR5-MLL complex. Utilize pathway analysis tools to identify potentially affected signaling pathways.
-
-
Validate with an Orthogonal Approach:
-
Use a genetic approach, such as siRNA or shRNA-mediated knockdown of WDR5, to confirm that the observed gene expression changes are indeed dependent on WDR5.
-
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | 93 ± 28 nM | Isothermal Titration Calorimetry (ITC) | [1][4][6] |
| 24 nM | Surface Plasmon Resonance (Biacore) | [2] | |
| Displacement Constant (Kdisp) | 64 ± 4 nM | Competitive disruption of WDR5-MLL peptide interaction | [1][6] |
| Cellular IC50 | < 1 µM | Disruption of WDR5-MLL1 and WDR5-RbBP5 interaction in cells | [2] |
| 67.74 µM (T24 cells) | Cell Viability Assay (48h) | [7] | |
| 70.41 µM (UM-UC-3 cells) | Cell Viability Assay (48h) | [7] | |
| 121.42 µM (TCCSUP cells) | Cell Viability Assay (48h) | [7] |
Key Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess WDR5-MLL Interaction
-
Cell Lysis: Lyse cells treated with OICR-9429 or vehicle control in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate cell lysates with an antibody against WDR5 or MLL overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binders.
-
Elution and Western Blotting: Elute the proteins from the beads and analyze by Western blotting using antibodies against WDR5 and MLL to assess the co-immunoprecipitated protein. A decrease in the amount of co-precipitated MLL with a WDR5 antibody in OICR-9429-treated cells indicates disruption of the interaction.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for H3K4me3
-
Cross-linking: Cross-link protein-DNA complexes in cells with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me3.
-
Immune Complex Capture: Use Protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR (ChIP-qPCR) for specific gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Visualizations
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 3. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probe OICR-9429 | Chemical Probes Portal [chemicalprobes.org]
- 5. tocris.com [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
OICR-9429 In Vivo Efficacy: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of OICR-9429.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of OICR-9429?
A1: OICR-9429 is a potent and selective small-molecule inhibitor of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1][2][3] WDR5 is a critical component of the MLL/SET1 histone methyltransferase complexes, which are responsible for the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3).[2] By binding to the MLL binding pocket on WDR5, OICR-9429 competitively disrupts the WDR5-MLL interaction, leading to a reduction in H3K4me3 levels at the promoters of target genes.[2][4] This epigenetic modification ultimately results in decreased proliferation, enhanced apoptosis, and reduced metastasis in various cancer models.[4]
Q2: In which cancer models has OICR-9429 shown in vivo efficacy?
A2: OICR-9429 has demonstrated in vivo efficacy in preclinical models of several cancers, including:
-
Bladder Cancer: Suppressed tumor proliferation and enhanced the efficacy of cisplatin (B142131).[1]
-
Ovarian Cancer: Enhanced the sensitivity of ovarian cancer to genotoxic chemotherapeutics like Topotecan and cisplatin (CDDP).[5]
-
Acute Myeloid Leukemia (AML): Selectively inhibited proliferation and induced differentiation in AML cells with C/EBPα p30 mutations.[2]
-
Colon Cancer: Reduced colony growth in colon cancer cell lines.[6]
-
Glioblastoma: Reduced the growth and viability of glioblastoma cancer stem cells.[7]
Q3: What is the recommended formulation and administration route for in vivo studies?
A3: For in vivo experiments, OICR-9429 is typically administered via intraperitoneal (i.p.) injection.[1][4] A common formulation involves dissolving OICR-9429 in a vehicle consisting of DMSO, PEG300, Tween 80, and saline or ddH2O.[4] It is crucial to prepare the working solution freshly on the day of use for optimal results.[1] One suggested method for preparing a 1 mL working solution is to first dissolve the compound in DMSO, then add PEG300, followed by Tween 80, and finally ddH2O to the final volume.[4] Another option is a formulation with corn oil for specific applications.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of OICR-9429 | Improper solvent or mixing procedure. | Ensure a clear stock solution in DMSO is prepared first before adding co-solvents like PEG300 and Tween 80 sequentially.[1] The final working solution should be prepared fresh daily.[1] For a 1 mL solution, a suggested protocol is 50 µL of a 100 mg/ml DMSO stock, 400 µL of PEG300, 50 µL of Tween 80, and 500 µL of ddH2O.[4] |
| Lack of in vivo efficacy | Suboptimal dosage. | Dosages of 30 mg/kg and 60 mg/kg administered via intraperitoneal injection have been shown to be effective in suppressing tumor growth in bladder cancer models.[1] In ovarian cancer models, a lower dose of 3 mg/kg was used in combination with other chemotherapeutics.[5] Dose-response studies may be necessary for your specific model. |
| Inappropriate cancer model. | OICR-9429's efficacy can be context-dependent. It has shown particular effectiveness in cancers with dysregulated WDR5-MLL activity, such as MLL-rearranged leukemias or those with specific transcription factor mutations like C/EBPα p30.[2] Consider evaluating the expression and dependency of your cancer model on the WDR5-MLL axis. | |
| Observed Toxicity | High dosage or vehicle-related toxicity. | If signs of toxicity are observed, consider reducing the dosage of OICR-9429. The proportion of DMSO in the working solution should be kept low, ideally below 2%, especially for sensitive animal models.[1] A negative control group receiving only the vehicle should always be included to assess vehicle-specific toxicity. |
| Inconsistent Results | Variability in drug preparation or administration. | Strictly adhere to the formulation protocol and ensure the working solution is homogenous and freshly prepared.[1] Standardize the intraperitoneal injection technique to ensure consistent dosing. |
| Tumor model heterogeneity. | For patient-derived xenograft (PDX) models, inherent tumor heterogeneity can lead to variable responses.[5] Ensure a sufficient number of animals per group to account for this variability. |
Quantitative Data Summary
| Cancer Model | Treatment | Dosage | Administration | Key Findings | Reference |
| Bladder Cancer | OICR-9429 | 30 or 60 mg/kg | i.p. | Suppressed tumor growth and enhanced sensitivity to cisplatin. | [1] |
| Ovarian Cancer (PDX) | OICR-9429 + Topotecan | 3 mg/kg + 10 mg/kg | Not Specified | Significantly reduced xenograft tumor weight compared to either treatment alone. | [5] |
| Ovarian Cancer (PDX) | OICR-9429 + CDDP | 3 mg/kg + 5 mg/kg | Not Specified | Significantly reduced xenograft tumor weight compared to either treatment alone. | [5] |
| Acute Myeloid Leukemia | OICR-9429 | Not Specified (in vivo) | Not Specified | Selectively inhibited proliferation and induced differentiation in p30-expressing human AML cells. | [2] |
Experimental Protocols
In Vivo Xenograft Study in Bladder Cancer
-
Animal Model: Male BALB/c nude mice.[4]
-
Cell Line: Human bladder cancer cell lines (e.g., T24, UM-UC-3).
-
Tumor Implantation: Subcutaneously inject bladder cancer cells into the flank of the mice.
-
Treatment Groups:
-
Vehicle control
-
OICR-9429 (30 mg/kg)
-
OICR-9429 (60 mg/kg)
-
Cisplatin
-
OICR-9429 (30 or 60 mg/kg) + Cisplatin
-
-
Drug Administration: Once tumors are established, administer treatments via intraperitoneal (i.p.) injection according to the group assignments.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Visualizations
Caption: Mechanism of action of OICR-9429 in inhibiting the WDR5-MLL1 complex.
Caption: General experimental workflow for in vivo efficacy studies of OICR-9429.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
OICR-9429 Technical Support Center: Troubleshooting Stability and Experimental Challenges
Welcome to the technical support center for OICR-9429, a potent and selective small-molecule antagonist of the WDR5-MLL interaction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of OICR-9429 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of OICR-9429?
A1: OICR-9429 is a high-affinity antagonist of the WD repeat-containing protein 5 (WDR5).[1][2] It competitively binds to the MLL-binding pocket on WDR5, thereby disrupting the interaction between WDR5 and Mixed Lineage Leukemia 1 (MLL1).[3][4] This disruption inhibits the histone methyltransferase activity of the MLL1 complex, specifically the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), which plays a crucial role in regulating gene expression.[5]
Q2: What are the recommended long-term storage conditions for OICR-9429?
A2: For long-term stability, OICR-9429 powder should be stored at -20°C and is stable for at least four years under these conditions.[6] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[2][7] To avoid degradation, it is highly recommended to aliquot stock solutions to prevent repeated freeze-thaw cycles.[8]
Q3: Is there a recommended negative control for experiments with OICR-9429?
A3: Yes, OICR-0547 is a structurally related compound that does not bind to WDR5 and can be used as a negative control in phenotypic assays.[3][9] It is crucial to include this control to distinguish between on-target effects of WDR5 inhibition and potential off-target or compound-specific effects.
Q4: What is the binding affinity of OICR-9429 for WDR5?
A4: OICR-9429 binds to WDR5 with high affinity. The reported dissociation constants (Kd) are in the nanomolar range, with values of 93 nM determined by Isothermal Titration Calorimetry (ITC) and 24-52 nM by Biacore.[6][9]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with OICR-9429.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of OICR-9429 in aqueous buffer or cell culture medium. | OICR-9429 has low aqueous solubility. The final concentration of DMSO from the stock solution may not be sufficient to maintain solubility. | - Ensure the final DMSO concentration in your working solution is sufficient to maintain solubility, typically 0.1% to 0.5%.- Prepare the final dilution in pre-warmed medium and vortex immediately.- If precipitation persists, consider using a formulation with solubilizing agents like PEG300 and Tween-80 for in vitro assays, similar to in vivo preparations.[8] |
| Reduced or inconsistent activity of OICR-9429 in cell-based assays. | 1. Degradation of the compound: Improper storage or multiple freeze-thaw cycles of the stock solution.2. Inaccurate concentration: Pipetting errors or loss of compound due to adhesion to plasticware.3. Cell line specific sensitivity: Not all cell lines are equally sensitive to WDR5 inhibition. | 1. Ensure proper storage: Aliquot stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles.[7][8]2. Verify concentration: Use calibrated pipettes and low-adhesion plasticware. Prepare fresh dilutions for each experiment.3. Confirm target expression: Verify the expression of WDR5 in your cell line. Include a positive control cell line known to be sensitive to OICR-9429, if possible. |
| High background or off-target effects observed. | 1. Compound concentration is too high: At high concentrations, the risk of off-target effects increases.2. Non-specific effects of the compound or vehicle. | 1. Perform a dose-response curve: Determine the optimal concentration with the best therapeutic window. It has been noted that there is a less than 1-log difference in cytotoxicity between OICR-9429 and its inactive analog in some cell lines, so careful dose selection is critical.[10]2. Use the negative control: Always run parallel experiments with the inactive control compound OICR-0547 at the same concentration and vehicle (DMSO) to identify off-target effects.[3][9] |
| Difficulty dissolving OICR-9429 powder. | OICR-9429 has limited solubility in some organic solvents and is insoluble in water.[8] The quality of the solvent can also impact solubility. | - Use fresh, anhydrous DMSO to prepare stock solutions. Moisture-absorbing DMSO can reduce solubility.[2][8]- Gentle warming and sonication can be used to aid dissolution in DMSO.[6] |
Experimental Protocols
Preparation of OICR-9429 Stock Solution
-
Reagent: OICR-9429 powder, Anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Allow the OICR-9429 vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication can be applied if necessary.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
In Vitro Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Compound Preparation:
-
Thaw an aliquot of the OICR-9429 stock solution and the OICR-0547 negative control stock solution.
-
Prepare serial dilutions of OICR-9429 and OICR-0547 in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.5%).
-
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of OICR-9429, OICR-0547, or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as an MTT or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 values for OICR-9429 and compare the effects to the negative control.
Visualizations
Signaling Pathway of OICR-9429 Action
Caption: OICR-9429 disrupts the MLL1 complex by inhibiting the WDR5-MLL1 interaction.
Experimental Workflow for Assessing OICR-9429 Activity
Caption: A typical experimental workflow for evaluating the in vitro efficacy of OICR-9429.
References
- 1. tocris.com [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scitechnol.com [scitechnol.com]
- 5. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 10. Probe OICR-9429 | Chemical Probes Portal [chemicalprobes.org]
OICR-9429 treatment duration for apoptosis induction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of OICR-9429 for apoptosis induction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment duration of OICR-9429 to induce apoptosis in cancer cell lines?
A1: The optimal treatment duration for OICR-9429 to induce apoptosis is cell-line dependent and can vary. Based on published studies, a significant increase in apoptosis is often observed after 48 to 72 hours of treatment. For bladder cancer cells, a significant apoptotic rate was seen at 72 hours, but not at 24 hours.[1] In prostate cancer cells, apoptosis has been quantified following a 48-hour treatment.[2] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal endpoint for your specific cell line.
Q2: What is the mechanism of action of OICR-9429?
A2: OICR-9429 is a potent and selective small molecule antagonist of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[3][4][5] By binding to the MLL-binding pocket of WDR5, OICR-9429 disrupts the MLL1 complex, which is essential for its histone methyltransferase activity.[3][4] This leads to a reduction in histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), a key epigenetic mark for active gene transcription, ultimately affecting the expression of genes involved in cell proliferation and survival.[1][6]
Q3: How does inhibition of the WDR5-MLL interaction by OICR-9429 lead to apoptosis?
A3: The disruption of the WDR5-MLL interaction and subsequent decrease in H3K4me3 by OICR-9429 can lead to the downregulation of anti-apoptotic genes and cell cycle regulators.[1] For instance, in bladder cancer cells, OICR-9429 treatment has been shown to suppress the expression of genes like BIRC5 (survivin) and CCNB1 (Cyclin B1), which are critical for cell survival and proliferation.[1] This ultimately tips the cellular balance towards apoptosis.
Troubleshooting Guide
Issue: No significant increase in apoptosis is observed after OICR-9429 treatment.
-
Possible Cause 1: Sub-optimal treatment duration.
-
Recommendation: As apoptosis induction by OICR-9429 is time-dependent, consider extending the treatment duration. A time-course experiment (e.g., 24, 48, 72 hours) is highly recommended to identify the optimal time point for your cell line. In some bladder cancer cell lines, significant apoptosis was only observed at 72 hours.[1]
-
-
Possible Cause 2: Inappropriate drug concentration.
-
Recommendation: The effective concentration of OICR-9429 can vary between cell lines. It is advisable to perform a dose-response experiment to determine the IC50 value for your specific cell line. For example, the IC50 for T24 and UM-UC-3 bladder cancer cells was found to be around 68-70 µM, while for TCCSUP cells it was 121 µM after 48 hours of treatment.[1]
-
-
Possible Cause 3: Cell line resistance.
-
Recommendation: Some cell lines may exhibit intrinsic or acquired resistance to OICR-9429. Confirm the expression of WDR5 in your cell line, as its levels can influence sensitivity.
-
-
Possible Cause 4: Issues with the apoptosis assay.
-
Recommendation: Ensure that your apoptosis detection method is optimized. Use appropriate controls, such as a positive control (e.g., staurosporine) to validate the assay and unstained and single-stained controls for flow cytometry.
-
Data Summary
Table 1: OICR-9429 Treatment Duration and Concentration for Apoptosis Induction in Various Cancer Cell Lines
| Cell Line Type | Cell Line | Concentration | Duration | Outcome |
| Bladder Cancer | T24, UM-UC-3, TCCSUP | 70 µM, 120 µM, 140 µM, 240 µM | 24, 72 hours | Enhanced apoptosis in a time- and dose-dependent manner. Significant increase at 72h.[1][6] |
| Prostate Cancer | DU145, PC-3 | 75 µM, 100 µM | 48 hours | Increased apoptosis.[2] |
| Primary Human AML | - | 5 µM | 72 hours | Reduced cell viability.[7] |
| Colon Cancer | RKO, T84, SW480, SW620 | 10 µM | 72 hours | Decreased cell viability.[8] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis using Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat the cells with the desired concentration of OICR-9429 or vehicle control (e.g., DMSO) for the predetermined duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to maintain cell surface integrity.
-
Collect both the detached and adherent cells. For suspension cells, directly collect the cells.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 2: Western Blot for H3K4me3 Levels
-
Cell Lysis: Following treatment with OICR-9429, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me3 and a loading control (e.g., total Histone H3) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Visualizations
Caption: Experimental workflow for assessing OICR-9429 induced apoptosis.
Caption: Signaling pathway of OICR-9429 induced apoptosis.
References
- 1. Targeting WD repeat domain 5 enhances chemosensitivity and inhibits proliferation and programmed death-ligand 1 expression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scitechnol.com [scitechnol.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
OICR-9429 Technical Support Center: Mitigating Cytotoxicity in Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of OICR-9429, a potent and selective small-molecule inhibitor of the WD repeat domain 5 (WDR5)-mixed-lineage leukemia 1 (MLL1) interaction. The primary focus of this resource is to help researchers understand and mitigate the cytotoxic effects of OICR-9429 in normal cells, ensuring more accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of OICR-9429?
A1: OICR-9429 is a high-affinity antagonist of the WDR5-MLL interaction.[1] It competitively binds to the MLL binding pocket on WDR5, disrupting the formation of the MLL1 complex.[1] This complex is crucial for the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a key epigenetic mark for transcriptional activation. By inhibiting this interaction, OICR-9429 effectively suppresses the expression of target genes involved in cancer cell proliferation and survival.[2][3]
Q2: Why does OICR-9429 exhibit selective cytotoxicity towards cancer cells?
A2: The selective cytotoxicity of OICR-9429 is primarily attributed to the differential expression of its target, WDR5, between cancerous and normal cells. Many cancer cell types overexpress WDR5, making them more dependent on the WDR5-MLL pathway for their survival and proliferation.[4] Normal cells, on the other hand, tend to have lower levels of WDR5 expression and are therefore less sensitive to the inhibitory effects of OICR-9429.[4] For instance, OICR-9429 was found to be less cytotoxic to the normal prostate cell line WPMY-1, which has low WDR5 expression, compared to prostate cancer cell lines.[4]
Q3: I am observing unexpected cytotoxicity in my normal cell line controls. What are the possible causes and how can I troubleshoot this?
A3: Please refer to the Troubleshooting Guide section below for a detailed workflow on how to address this issue.
Q4: What is OICR-0547 and when should I use it?
A4: OICR-0547 is a closely related structural analog of OICR-9429 that does not bind to WDR5 and is therefore inactive as a WDR5 inhibitor.[5][6] It serves as an essential negative control in experiments to distinguish the on-target effects of OICR-9429 from any potential off-target or non-specific effects. Any cellular phenotype observed with OICR-9429 but not with OICR-0547 at the same concentration can be confidently attributed to the inhibition of the WDR5-MLL interaction. OICR-0547 has been shown to have no effect on cellular viability at relevant concentrations.[5]
Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells
This guide provides a step-by-step approach to troubleshooting unexpected cytotoxicity when treating normal cells with OICR-9429.
Step 1: Verify Experimental Parameters
-
Confirm WDR5 Expression: The primary determinant of OICR-9429 sensitivity is the expression level of WDR5. Verify the relative WDR5 protein levels in your normal and cancer cell lines via Western blot. Low WDR5 expression in normal cells is expected to correlate with reduced sensitivity.[4]
-
Use the Negative Control: Always include the inactive analog, OICR-0547, as a negative control in your experiments.[5][6] If OICR-0547 also shows cytotoxicity, the effect is likely not due to WDR5 inhibition and may be related to other factors such as solvent toxicity or experimental artifacts.
-
Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a level known to be non-toxic to your specific cell line. Perform a vehicle-only toxicity test to determine the maximum tolerated solvent concentration.
Step 2: Optimize Assay Conditions
-
Cell Seeding Density: Ensure that cells are seeded at an optimal density. Over-confluent or sparsely seeded cultures can be more susceptible to stress and may show increased sensitivity to treatment.
-
Treatment Duration: The cytotoxic effects of OICR-9429 can be time-dependent.[2] Consider reducing the incubation time to see if the cytotoxicity in normal cells is minimized while still observing an effect in cancer cells.
-
Concentration Range: Perform a full dose-response curve for both your normal and cancer cell lines to determine the therapeutic window. It is possible that the concentration effective against your cancer cell line is minimally toxic to your normal cell line.
Step 3: Analyze Signaling Pathways
The following diagram illustrates the decision-making process for troubleshooting unexpected cytotoxicity.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of OICR-9429 in various cancer and normal cell lines. This data highlights the differential sensitivity, which is often correlated with WDR5 expression levels.
| Cell Line | Cell Type | IC50 (µM) | Citation |
| Cancer Cell Lines | |||
| DU145 | Prostate Cancer | ~75 | [4] |
| PC-3 | Prostate Cancer | ~100 | [4] |
| T24 | Bladder Cancer | 68 | [2] |
| UM-UC-3 | Bladder Cancer | 70 | [2] |
| TCCSUP | Bladder Cancer | 121 | [2] |
| Normal Cell Lines | |||
| WPMY-1 | Normal Prostate | Less cytotoxic than PCa cells | [4] |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of OICR-9429 by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of OICR-9429, OICR-0547 (negative control), and vehicle control in complete growth medium. Remove the medium from the wells and add 100 µL of the treatment solutions.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
The following diagram illustrates the workflow for the MTT assay.
Caption: Workflow of the MTT cell viability assay.
Protocol 2: Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment with OICR-9429.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with various concentrations of OICR-9429, OICR-0547, or vehicle control.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form. The medium can be replaced every 3-4 days.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with 0.5% crystal violet solution for 15 minutes.
-
Washing and Drying: Gently wash the plates with water and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
OICR-9429 Signaling Pathway
The following diagram illustrates the signaling pathway affected by OICR-9429.
Caption: OICR-9429 inhibits the WDR5-MLL1 interaction.
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting WD repeat domain 5 enhances chemosensitivity and inhibits proliferation and programmed death-ligand 1 expression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. OICR-9429 | Structural Genomics Consortium [thesgc.org]
interpreting unexpected results with OICR-9429
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using OICR-9429, a potent and selective chemical probe for WDR5.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for OICR-9429?
A1: OICR-9429 is a high-affinity antagonist of the WD repeat domain 5 (WDR5) protein.[1] It competitively binds to the central peptide-binding pocket of WDR5, thereby disrupting its interaction with the Mixed Lineage Leukemia (MLL) protein and other binding partners like Histone H3.[1][2][3] This disruption inhibits the assembly and activity of the MLL1 complex, which is essential for histone H3 lysine (B10760008) 4 (H3K4) trimethylation (H3K4me3), a key epigenetic mark for transcriptional activation.[1][4]
Q2: What are the expected cellular effects of OICR-9429 treatment?
A2: The primary expected cellular effect is the inhibition of H3K4 trimethylation.[1] Consequently, this can lead to a variety of downstream effects depending on the cellular context, including:
-
Decreased proliferation and viability of cancer cells, particularly those dependent on the WDR5-MLL interaction.[1][2]
-
Cell cycle arrest, often at the G1/S phase transition.[1]
-
Suppression of metastasis and PD-L1-based immune evasion in certain cancer types.[1][2]
-
Enhanced chemosensitivity to other anti-cancer agents like cisplatin.[1][2]
Q3: In which cancer types has OICR-9429 shown activity?
A3: OICR-9429 has demonstrated activity in a range of preclinical cancer models, including:
-
Acute Myeloid Leukemia (AML), particularly C/EBPα N-terminal mutant leukemia.[5][6]
-
Pancreatic Cancer.[1]
-
Prostate Cancer.[1]
-
Ovarian Cancer.[8]
Q4: What is the recommended solvent and storage condition for OICR-9429?
A4: OICR-9429 is soluble in DMSO.[2][7] For long-term storage, it is advisable to store the compound as a solid at -20°C. For experimental use, prepare fresh dilutions from a stock solution in DMSO. Note that moisture-absorbing DMSO can reduce solubility.[2]
Troubleshooting Unexpected Results
Issue 1: No significant decrease in cell viability observed after OICR-9429 treatment.
Possible Cause 1: Cell line is not dependent on the WDR5-MLL interaction.
-
Troubleshooting Steps:
-
Verify Target Dependency: Confirm that your cell line of interest expresses WDR5 and is known to be dependent on the WDR5-MLL pathway for survival. You can perform a literature search or use techniques like siRNA/shRNA knockdown of WDR5 to confirm dependency. WDR5 depletion should phenocopy the expected effects of OICR-9429.[7]
-
Select a Sensitive Cell Line as a Positive Control: Use a cell line known to be sensitive to OICR-9429 (e.g., certain AML or bladder cancer cell lines) as a positive control in your experiments.[1][2]
-
Possible Cause 2: Suboptimal experimental conditions.
-
Troubleshooting Steps:
-
Optimize Concentration and Incubation Time: The effective concentration of OICR-9429 can vary between cell lines. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 100 µM) and vary the incubation time (e.g., 48h, 72h, 96h) to determine the optimal conditions for your specific cell line.[1]
-
Check Cell Seeding Density: Ensure that the cell seeding density is appropriate for the duration of the assay. Overly confluent or sparse cultures can affect drug sensitivity.
-
Confirm Compound Integrity: Ensure that the OICR-9429 has been stored correctly and that the DMSO stock has not undergone multiple freeze-thaw cycles.
-
Possible Cause 3: Presence of mutations affecting drug sensitivity.
-
Troubleshooting Steps:
-
Cell Line Genotyping: Be aware of the mutational status of your cell line. For instance, some studies have noted that the effects of OICR-9429 may not fully replicate WDR5 depletion in cell lines with certain mutations.[7]
-
Issue 2: Inconsistent or no reduction in global H3K4me3 levels.
Possible Cause 1: Insufficient target engagement.
-
Troubleshooting Steps:
-
Verify Target Engagement in Cells: While global H3K4me3 levels may not always show a dramatic decrease, it is crucial to confirm that OICR-9429 is engaging with WDR5 in your cellular context. This can be assessed by co-immunoprecipitation (Co-IP) experiments to show disruption of the WDR5-MLL or WDR5-RbBP5 interaction.[4][5]
-
Increase Drug Concentration or Incubation Time: Similar to the cell viability issue, the effect on H3K4me3 may be dose and time-dependent.
-
Possible Cause 2: Redundancy in H3K4 methyltransferases.
-
Troubleshooting Steps:
-
Consider the Broader Epigenetic Context: The MLL family has other members that might compensate for the inhibition of the WDR5-dependent complexes. The effect of OICR-9429 might be more pronounced at specific gene loci rather than globally.
-
Perform Chromatin Immunoprecipitation (ChIP): Use ChIP followed by qPCR or sequencing (ChIP-seq) to examine H3K4me3 levels at the promoter regions of specific WDR5 target genes.
-
Issue 3: OICR-9429 treatment does not fully replicate the phenotype of WDR5 knockdown.
Possible Cause: WDR5 has functions independent of its interaction with MLL.
-
Experimental Approach:
-
Comparative Analysis: Directly compare the phenotypes of WDR5 knockdown and OICR-9429 treatment in your system.
-
Investigate WDR5 Interactome: Explore other potential WDR5 binding partners in your cell line to understand its broader functions.
-
Data Presentation
Table 1: In Vitro Activity of OICR-9429
| Parameter | Value | Reference |
| Binding Affinity (KD) | ||
| WDR5 (Biacore) | 24 nM | [3] |
| WDR5 (ITC) | 52 nM | [3] |
| WDR5 (Kd) | 93 ± 28 nM | [2] |
| Displacement (Kdisp) | ||
| MLL WIN peptide | 64 ± 4 nM | [2] |
| Cell Viability (IC50) | ||
| T24 (Bladder Cancer, 48h) | 67.74 µM | [1] |
| UM-UC-3 (Bladder Cancer, 48h) | 70.41 µM | [1] |
| TCCSUP (Bladder Cancer, 48h) | 121.42 µM | [1] |
Table 2: In Vivo Dosage of OICR-9429 in Mouse Models
| Cancer Model | Dosage | Administration Route | Reference |
| Bladder Cancer | 30 or 60 mg/kg | Intraperitoneal (i.p.) | [1][2] |
| Ovarian Cancer (PDX) | 3 mg/kg | Intraperitoneal (i.p.) | [8] |
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed 20,000 viable, actively proliferating cells per well in a 96-well plate in triplicate.[2]
-
Treatment: After 24 hours, treat the cells with a serial dilution of OICR-9429 or DMSO as a vehicle control (final DMSO concentration should be ≤ 0.1%).
-
Incubation: Incubate the plates for the desired time period (e.g., 72 hours).[2]
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a luminometer.
-
Analysis: Normalize the data to the DMSO control and calculate IC50 values using appropriate software.
2. Co-Immunoprecipitation (Co-IP) to Assess WDR5-MLL Interaction
-
Cell Lysis: Lyse cells treated with OICR-9429 or DMSO in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against WDR5 (or a FLAG-tagged WDR5 if overexpressed) overnight at 4°C.
-
Bead Capture: Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against WDR5, MLL, and RbBP5 to assess the co-immunoprecipitated proteins. A reduction in the amount of MLL and RbBP5 in the OICR-9429-treated samples indicates disruption of the interaction.[5]
Visualizations
Caption: Mechanism of action of OICR-9429.
Caption: Troubleshooting workflow for unexpected cell viability results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 4. scitechnol.com [scitechnol.com]
- 5. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FACIT Gains Rights to WDR5 Inhibitors for MLL Leukemia - Ontario Institute for Cancer Research [oicr.on.ca]
Validation & Comparative
A Comparative Guide to WDR5-MLL Interaction Inhibitors: OICR-9429 vs. MM-401
For researchers in oncology and drug discovery, the disruption of protein-protein interactions (PPIs) has emerged as a promising therapeutic strategy. One such critical interaction is between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1), a key component of a histone methyltransferase complex responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation. Dysregulation of this interaction is a hallmark of various cancers, particularly acute myeloid leukemia (AML). This guide provides a detailed comparison of two prominent small molecule inhibitors of the WDR5-MLL interaction: OICR-9429 and MM-401.
Mechanism of Action
Both OICR-9429 and MM-401 are designed to competitively inhibit the interaction between WDR5 and MLL1.[1][2] They achieve this by binding to a pocket on WDR5 that is essential for its interaction with the MLL1 protein. By occupying this site, these inhibitors prevent the proper assembly and function of the MLL1 complex, leading to a reduction in H3K4 methylation at target gene promoters. This, in turn, can suppress the expression of genes crucial for cancer cell proliferation and survival, ultimately inducing cell cycle arrest, apoptosis, and differentiation in susceptible cancer cells.[2][3]
Quantitative Performance Data
The following tables summarize the key quantitative data for OICR-9429 and MM-401, providing a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity
| Parameter | OICR-9429 | MM-401 | Reference(s) |
| Target | WDR5-MLL Interaction | MLL1-WDR5 Interaction | [1][2] |
| Binding Affinity to WDR5 (Kd) | 93 ± 28 nM | Not explicitly reported, but Ki < 1 nM | [1] |
| Binding Affinity to WDR5 (Ki) | Not explicitly reported | < 1 nM | N/A |
| Displacement of MLL peptide (Kdisp) | 64 ± 4 nM | Not explicitly reported | [1] |
| IC50 (WDR5-MLL1 Interaction) | < 1 µM (in cells) | 0.9 nM | [4][5] |
| IC50 (MLL1 HMT activity) | Not explicitly reported | 0.32 µM | [2] |
Table 2: Cellular Activity
| Parameter | OICR-9429 | MM-401 | Reference(s) |
| Cell Lines Tested | Primary human AML cells, Bladder cancer cell lines (T24, UM-UC-3, TCCSUP), Prostate cancer cell lines (DU145, PC-3) | MLL-rearranged leukemia cell lines (MV4;11, MOLM13, KOPN8), Murine MLL-AF9 leukemia cells | [1][3][6] |
| Effect on Cell Viability | Reduces viability of AML and bladder cancer cells. | Specifically inhibits the growth of MLL leukemia cells. | [1][2][6] |
| GI50 (MLL-AF9 cells) | Not explicitly reported | ~10 µM | [2] |
| Effect on Cell Cycle | Induces G0/G1 phase arrest in prostate cancer cells. | Induces G1/S arrest in MLL-AF9 cells. | [2][3] |
| Effect on Apoptosis | Enhances apoptosis in bladder cancer cells. | Induces apoptosis in MLL leukemia cells. | [2][6] |
| Effect on Differentiation | Induces myeloid differentiation in Cebpap30/p30 cells. | Induces myeloid differentiation in MLL leukemia cells. | [2][7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a common experimental procedure, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 5. scitechnol.com [scitechnol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
OICR-9429: A Comparative Guide to its On-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR-9429 is a potent and selective small-molecule antagonist of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia (MLL).[1][2] By binding to the MLL-binding pocket of WDR5, OICR-9429 effectively disrupts the formation of the MLL histone methyltransferase complex, a key player in the regulation of gene expression.[1] This disruption leads to a reduction in histone H3 lysine (B10760008) 4 (H3K4) methylation, a mark associated with active gene transcription. The on-target effects of OICR-9429 have been validated in various cancer models, where it has been shown to inhibit cell proliferation and induce differentiation or apoptosis.[1][3][4] This guide provides a comparative analysis of OICR-9429's performance against other WDR5 inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of WDR5 Inhibitors
OICR-9429 has been benchmarked against other small-molecule inhibitors targeting the WDR5-MLL interaction. The following tables summarize the available quantitative data for comparison.
Table 1: Biochemical Activity of WDR5 Inhibitors
| Compound | Target | Assay Type | Kd (nM) | Kdisp (nM) | IC50 (µM) |
| OICR-9429 | WDR5 | Biacore | 24 [5] | - | - |
| ITC | 52 [5] | - | - | ||
| Fluorescence Polarization | - | 64 ± 4 [1][2] | - | ||
| in vitro HMT assay | - | - | <1 [5][6] | ||
| OICR-0547 (Negative Control) | WDR5 | Various | No binding | - | No inhibition |
| MM-102 | WDR5 | Competitive Binding Assay | - | Ki < 1 | - |
| C16 | WDR5 | Not specified | Picomolar range | - | Low nanomolar |
| LH168 | WDR5 | NanoBRET | EC50 = 10 | - | - |
Table 2: Cellular Activity of WDR5 Inhibitors
| Compound | Cell Line | Assay Type | IC50 (µM) | Effect |
| OICR-9429 | AML (p30-expressing) | Cell Viability | ~5 [7] | Inhibition of proliferation, induction of differentiation[1] |
| Bladder Cancer (T24, UM-UC-3) | Cell Viability | 68, 70 [4] | Reduced cell viability, apoptosis, cell cycle arrest[4] | |
| Prostate Cancer (DU145, PC-3) | Cell Viability | 75, 100 [3] | Inhibition of proliferation, increased chemosensitivity[3] | |
| OICR-0547 (Negative Control) | Various | Cell Viability | >100 | No effect on viability |
| MM-102 | MLL-rearranged Leukemia | Cell Growth | Not specified | Inhibition of cell growth, induction of apoptosis[8] |
| C16 | Glioblastoma Stem Cells | Cell Viability | Not specified | More potent than OICR-9429 and MM-102[9] |
| LH168 | MV4-11 (AML) | Cell Viability | Minimal toxicity | - |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of OICR-9429
Caption: OICR-9429 binds to the WIN site of WDR5, disrupting the MLL1 complex and inhibiting H3K4 methylation.
Co-Immunoprecipitation Workflow
Caption: Workflow for co-immunoprecipitation of FLAG-WDR5 to validate the disruption of the WDR5-MLL1 interaction.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for WDR5-MLL1 Interaction
This protocol is designed to assess the effect of OICR-9429 on the interaction between exogenously expressed FLAG-tagged WDR5 and endogenous MLL1.
Materials:
-
Cells expressing FLAG-tagged WDR5
-
OICR-9429 and DMSO (vehicle control)
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% TRITON X-100, and protease inhibitor cocktail.
-
Anti-FLAG M2 affinity gel
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% TRITON X-100
-
Elution Buffer: 1x SDS-PAGE sample buffer
-
Primary antibodies: anti-FLAG, anti-MLL1
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
Procedure:
-
Treat cells with OICR-9429 or DMSO for the desired time and concentration.
-
Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the supernatant with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation.
-
Wash the beads three times with Wash Buffer.
-
Elute the protein complexes by boiling the beads in Elution Buffer for 5 minutes.
-
Analyze the eluates by SDS-PAGE and Western blotting using anti-FLAG and anti-MLL1 antibodies.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the MLL1 complex and its inhibition by OICR-9429.
Materials:
-
Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)
-
Histone H3 peptide (e.g., H3 1-21) as substrate
-
S-adenosyl-L-[methyl-3H]-methionine (SAM) as the methyl donor
-
OICR-9429 and DMSO
-
HMT Assay Buffer: 50 mM Tris-HCl pH 8.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT
-
Scintillation fluid
Procedure:
-
Set up reactions in a 96-well plate.
-
Add HMT Assay Buffer, histone H3 peptide, and varying concentrations of OICR-9429 or DMSO.
-
Add the recombinant MLL1 core complex to initiate the reaction.
-
Add [3H]-SAM to each well.
-
Incubate the plate at 30°C for 1-2 hours.
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [3H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of OICR-9429 on the viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
OICR-9429 and DMSO
-
96-well opaque plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed cells in a 96-well opaque plate and allow them to attach overnight.
-
Treat cells with a serial dilution of OICR-9429 or DMSO for 48-72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Conclusion
OICR-9429 is a well-characterized and highly selective chemical probe for studying the biological functions of the WDR5-MLL interaction. Its on-target effects have been robustly demonstrated through a variety of biochemical and cellular assays. The availability of a closely related inactive control compound, OICR-0547, further strengthens its utility as a specific tool for target validation studies. While newer WDR5 inhibitors with different binding modes and improved cellular potency are emerging, OICR-9429 remains a valuable reference compound and a foundational tool for researchers in the field of epigenetics and cancer drug discovery.
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting WD repeat domain 5 enhances chemosensitivity and inhibits proliferation and programmed death-ligand 1 expression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 6. scitechnol.com [scitechnol.com]
- 7. researchgate.net [researchgate.net]
- 8. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Disrupting the WDR5-MLL Interaction: A Comparative Guide to OICR-9429
For researchers, scientists, and drug development professionals, the disruption of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL) represents a promising therapeutic strategy in various cancers, particularly acute myeloid leukemia (AML). OICR-9429 has emerged as a potent and selective small molecule inhibitor of this interaction. This guide provides a comprehensive comparison of OICR-9429 with alternative inhibitors, supported by experimental data and detailed protocols to aid in the validation of its mechanism of action.
OICR-9429: A Competitive Antagonist of the WDR5-MLL Interaction
OICR-9429 is a first-in-class, cell-active small molecule that functionally antagonizes the WDR5-MLL interaction.[1] Its mechanism of action relies on its ability to bind with high affinity to the "WIN" (WDR5-interacting) site on the surface of WDR5, a pocket that is essential for the binding of the MLL protein.[2] By occupying this site, OICR-9429 competitively inhibits the association of MLL with WDR5, thereby disrupting the formation of the MLL complex and subsequent histone H3 lysine (B10760008) 4 (H3K4) methylation, a critical process in gene regulation and leukemogenesis.[2][3]
Comparative Analysis of WDR5-MLL Interaction Inhibitors
Several molecules have been developed to target the WDR5-MLL interaction. This section provides a comparative overview of OICR-9429 against other known inhibitors, including MM-102 and WDR5-0103, as well as the inactive control compound, OICR-0547.
| Compound | Type | Mechanism of Action | Binding Affinity (Kd/Kdisp) | Cellular Activity (IC50) | Reference |
| OICR-9429 | Small Molecule | Competitive inhibitor of the WDR5-MLL interaction | KD: 24 nM (Biacore), 52 nM (ITC), 93 nM; Kdisp: 64 nM | < 1 µM in cells | [4][5] |
| MM-102 | Peptidomimetic | High-affinity inhibitor of the WDR5/MLL1 interaction | Ki < 1 nM | Not explicitly stated in direct comparison | [6] |
| WDR5-0103 | Small Molecule | Antagonist of the WDR5-WIN peptide interaction | Not explicitly stated in direct comparison | Not explicitly stated in direct comparison | [7] |
| OICR-0547 | Small Molecule | Inactive analog of OICR-9429 | Does not bind to WDR5 | No effect on cellular viability | [4][8] |
Experimental Protocols for Validating OICR-9429 Activity
To confirm the disruption of the WDR5-MLL interaction by OICR-9429, several key experiments can be performed. Detailed methodologies for these assays are provided below.
Fluorescence Polarization (FP) Assay
This in vitro assay directly measures the ability of a compound to disrupt the binding of a fluorescently labeled MLL peptide to WDR5.
Principle: A fluorescently labeled peptide corresponding to the WDR5-binding motif of MLL will emit highly polarized light when bound to the much larger WDR5 protein. If a compound displaces the labeled peptide, the peptide will tumble more freely in solution, resulting in a decrease in fluorescence polarization.
Detailed Protocol:
-
Reagents:
-
Recombinant human WDR5 protein.
-
Fluorescently labeled MLL peptide (e.g., a peptide containing the MLL1 WIN motif with a 5-FAM label).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
OICR-9429 and other test compounds dissolved in DMSO.
-
-
Procedure:
-
Prepare a solution of WDR5 and the fluorescently labeled MLL peptide in the assay buffer. The concentrations should be optimized to achieve a stable and robust polarization signal.
-
In a black, low-volume 384-well plate, add a serial dilution of OICR-9429 or other test compounds.
-
Add the WDR5-peptide complex to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for 5-FAM).
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the fluorescent peptide.
-
Co-Immunoprecipitation (Co-IP)
This cell-based assay is used to demonstrate the disruption of the endogenous WDR5-MLL interaction within a cellular context.
Principle: An antibody specific for a "bait" protein (e.g., WDR5) is used to pull it down from a cell lysate. If a "prey" protein (e.g., MLL) is interacting with the bait, it will also be pulled down. The presence of OICR-9429 should reduce the amount of MLL that is co-immunoprecipitated with WDR5.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells known to express both WDR5 and MLL (e.g., AML cell lines like MV4-11).
-
Treat the cells with varying concentrations of OICR-9429, a negative control (OICR-0547), and a vehicle control (DMSO) for a specified period (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with an antibody specific for WDR5 or an isotype control antibody overnight at 4°C.
-
Add fresh protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against WDR5 and MLL, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Compare the amount of MLL co-immunoprecipitated with WDR5 in the OICR-9429-treated samples to the vehicle and negative control samples. A reduction in the MLL band intensity in the OICR-9429 lane indicates disruption of the interaction.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a compound in a cellular environment.
Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. When cells are heated, unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins. This difference in thermal stability can be quantified.[1]
Detailed Protocol:
-
Cell Treatment and Heating:
-
Treat intact cells with OICR-9429 or a vehicle control.
-
Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Rapidly cool the samples to room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction (containing folded proteins) from the aggregated, denatured proteins by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blotting:
-
Analyze the soluble protein fractions by Western blotting using an antibody specific for WDR5.
-
-
Data Analysis:
-
Quantify the band intensities for WDR5 at each temperature for both the vehicle- and OICR-9429-treated samples.
-
Plot the percentage of soluble WDR5 as a function of temperature. A shift of the melting curve to a higher temperature in the presence of OICR-9429 indicates that the compound binds to and stabilizes WDR5 in the cells.
-
Visualizing the Molecular Interactions and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the WDR5-MLL signaling pathway, the principle of the fluorescence polarization assay, and the workflow of the co-immunoprecipitation experiment.
Caption: The WDR5-MLL signaling pathway leading to H3K4 trimethylation and gene transcription, and its inhibition by OICR-9429.
Caption: Principle of the Fluorescence Polarization (FP) assay for monitoring the disruption of the WDR5-MLL interaction by OICR-9429.
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP) to confirm OICR-9429-mediated disruption of the WDR5-MLL interaction in cells.
References
- 1. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting WD repeat domain 5 enhances chemosensitivity and inhibits proliferation and programmed death-ligand 1 expression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
OICR-9429: A Comparative Analysis of its Cross-Validation in Diverse Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of OICR-9429's performance across various cancer models, supported by experimental data. OICR-9429 is a potent and selective small-molecule antagonist of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1][2][3][4] This interaction is critical for the assembly and enzymatic activity of the MLL1 histone methyltransferase complex, which plays a key role in regulating gene expression through histone H3 lysine (B10760008) 4 (H3K4) methylation.[2] Dysregulation of the MLL1 complex is implicated in the pathogenesis of various cancers, making the WDR5-MLL1 interaction an attractive therapeutic target.[2][4]
Quantitative Performance Analysis of OICR-9429
The efficacy of OICR-9429 has been evaluated in a range of cancer cell lines and in vivo models. The following tables summarize the key quantitative data from these studies, offering a comparative overview of its potency and activity.
| Parameter | Value | Assay | Source |
| Binding Affinity (Kd) | 93 ± 28 nM | Isothermal Titration Calorimetry (ITC) | [1][5][6][7] |
| 24 nM | Biacore | [8] | |
| 52 nM | Isothermal Titration Calorimetry (ITC) | [2][8] | |
| Displacement Constant (Kdisp) | 64 ± 4 nM | Fluorescence Polarization | [1][5][7] |
| Cellular IC50 | < 1 µM | Disruption of WDR5-MLL1 and WDR5-RbBP5 interactions | [2][8] |
Table 1: Biochemical and Cellular Potency of OICR-9429. This table highlights the high-affinity binding of OICR-9429 to WDR5 and its effective disruption of the WDR5-MLL interaction in a cellular context.
| Cancer Model | Cell Line | IC50 (µM) | Effect | Source |
| Bladder Cancer | T24 | 67.74 | Inhibition of cell viability | [9] |
| UM-UC-3 | 70.41 | Inhibition of cell viability | [9] | |
| TCCSUP | 121.42 | Low sensitivity | [9] | |
| Acute Myeloid Leukemia (AML) | Primary human AML cells | Not specified | Reduced cell viability | [5][7] |
| C/EBPα p30-expressing AML cells | Not specified | Selective inhibition of proliferation and induction of differentiation | [1] | |
| Colon Cancer | SW620, T84 | Not specified | Particularly toxic | [10] |
| Breast Cancer | LM2, MDA-MB-453 | 2.5 - 30 | Inhibition of translation, blockage of adaptive induction of ribosomal protein genes | [11] |
Table 2: In Vitro Efficacy of OICR-9429 Across Different Cancer Cell Lines. This table provides a comparative view of the cytotoxic and cytostatic effects of OICR-9429 on various cancer cell lines, indicating a range of sensitivities.
| Cancer Model | Animal Model | Dosage and Administration | Key Findings | Source |
| Bladder Cancer | Xenograft | 30 mg/kg or 60 mg/kg, intraperitoneal (i.p.) | Suppressed tumor proliferation, enhanced cisplatin (B142131) efficacy, reduced toxicity | [9] |
| Ovarian Cancer | Patient-Derived Xenograft (PDX) | 3 mg/kg | Enhanced sensitivity to topotecan (B1662842) and cisplatin | [12] |
Table 3: In Vivo Anti-Tumor Activity of OICR-9429. This table summarizes the in vivo efficacy of OICR-9429 in preclinical cancer models, demonstrating its potential to inhibit tumor growth and synergize with existing chemotherapies.
Signaling Pathway and Mechanism of Action
OICR-9429 functions by competitively binding to the "WIN" (WDR5-interacting) peptide-binding pocket on WDR5, thereby preventing its interaction with MLL1.[1][9] This disruption of the WDR5-MLL1 complex inhibits the trimethylation of histone H3 at lysine 4 (H3K4me3), a critical mark for active gene transcription.[5][9] The reduction in H3K4me3 at the promoters of oncogenes leads to their transcriptional repression, resulting in anti-cancer effects such as decreased proliferation, induction of apoptosis, and cell cycle arrest.[5][9]
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitechnol.com [scitechnol.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Probe OICR-9429 | Chemical Probes Portal [chemicalprobes.org]
- 7. OICR-9429 | JAK | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
OICR-9429: A Comparative Guide to a Specific WDR5-MLL Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of OICR-9429, a potent and selective chemical probe for the WD40-repeat domain 5 (WDR5) protein. Its performance is compared with other known WDR5 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies of the WDR5-MLL signaling axis and its role in disease.
Introduction to OICR-9429 and WDR5
WD40-repeat domain 5 (WDR5) is a critical scaffolding protein that plays a central role in the assembly and function of multiple protein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complex.[1][2] The MLL complex is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark associated with active gene transcription.[1][2] The interaction between WDR5 and the MLL1 protein is essential for the catalytic activity of the MLL complex.[3] Dysregulation of the WDR5-MLL pathway is implicated in various cancers, particularly acute myeloid leukemia (AML).[3]
OICR-9429 is a small molecule antagonist that specifically targets the interaction between WDR5 and MLL.[3][4] It binds with high affinity to a pocket on WDR5 that recognizes the WDR5-interacting (WIN) motif of MLL, thereby disrupting the formation and function of the MLL complex.[3][4] This guide will delve into the specificity of OICR-9429, comparing its binding affinity and cellular activity with other compounds targeting WDR5.
Quantitative Comparison of WDR5 Inhibitors
The following tables summarize the key quantitative data for OICR-9429 and a selection of alternative WDR5 inhibitors. This data allows for a direct comparison of their potency and mechanism of action.
Table 1: In Vitro Binding Affinity and Functional Inhibition
| Compound | Target(s) | Assay Type | Kd / Ki (nM) | IC50 / Kdisp (nM) | Reference(s) |
| OICR-9429 | WDR5-MLL Interaction | Biacore (SPR) | 24, 51 | - | [4][5] |
| Isothermal Titration Calorimetry (ITC) | 52, 93 | - | [4][6] | ||
| Fluorescence Polarization (FP) | - | 64 | [5][6] | ||
| OICR-0547 | Negative Control | - | No WDR5 antagonism | - | [4] |
| MM-102 | WDR5-MLL Interaction | Fluorescence Polarization (FP) | < 1 (Ki) | 2.4 | |
| C6 | WDR5 WIN Site | - | 0.1 | 20 (HMT assay) | |
| WM-586 | WDR5-MYC Interaction | Homogeneous Time Resolved Fluorescence (HTRF) | - | 101 | |
| MS-67 (Degrader) | WDR5 | - | 63 (to WDR5) | 3.7 (DC50 in MV4;11 cells) |
Table 2: Cellular Activity
| Compound | Cell Line(s) | Assay Type | IC50 / EC50 / DC50 | Reference(s) |
| OICR-9429 | Primary human AML cells | Cell Viability (Cell Titer-Glo) | Effective at 5 µM | [6] |
| T24, UM-UC-3 (Bladder Cancer) | Cell Viability | 67.74 µM, 70.41 µM | [7] | |
| DU145, PC-3 (Prostate Cancer) | Cell Viability (MTT) | Dose-dependent decrease | ||
| C6 | MV4:11 (MLL-rearranged leukemia) | Cell Viability | 3.2 µM | |
| MS-67 (Degrader) | MV4;11 (MLL-rearranged leukemia) | WDR5 Degradation | 3.7 nM (DC50) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Binding Assays
1. Surface Plasmon Resonance (SPR) - Biacore
-
Objective: To determine the binding affinity (Kd) of OICR-9429 to WDR5.
-
General Protocol:
-
Immobilization: Recombinant human WDR5 protein is typically immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
Binding Analysis: A series of concentrations of OICR-9429 in a suitable running buffer (e.g., HBS-EP+) are flowed over the sensor chip surface.
-
Data Collection: The change in the refractive index at the surface, measured in resonance units (RU), is monitored in real-time to generate sensorgrams.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is then calculated as koff/kon.[8][9][10]
-
2. Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the thermodynamic parameters of OICR-9429 binding to WDR5, including the binding affinity (Kd).
-
General Protocol:
-
Sample Preparation: Purified WDR5 protein is placed in the sample cell of the calorimeter, and OICR-9429 is loaded into the injection syringe. Both are in an identical, degassed buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Titration: Small aliquots of OICR-9429 are injected into the WDR5 solution at a constant temperature.
-
Data Collection: The heat released or absorbed upon each injection is measured.
-
Data Analysis: The resulting titration curve is fitted to a binding model to determine the stoichiometry (n), binding enthalpy (ΔH), and the association constant (Ka), from which the Kd (1/Ka) can be calculated.[11][12][13]
-
3. Fluorescence Polarization (FP)
-
Objective: To measure the inhibition of the WDR5-MLL interaction by OICR-9429.
-
General Protocol:
-
Reagents: A fluorescently labeled peptide corresponding to the WDR5-binding motif of MLL (e.g., FITC-MLL) and purified WDR5 protein are used.
-
Assay Setup: WDR5 and the fluorescently labeled MLL peptide are incubated together in a suitable buffer in a microplate. The binding of the large WDR5 protein to the small fluorescent peptide results in a high fluorescence polarization signal.
-
Inhibitor Addition: OICR-9429 is added at various concentrations to compete with the fluorescent peptide for binding to WDR5.
-
Data Collection: The fluorescence polarization is measured using a plate reader. A decrease in polarization indicates displacement of the fluorescent peptide by the inhibitor.
-
Data Analysis: The IC50 or Kdisp value is determined by plotting the percentage of inhibition against the inhibitor concentration.[14][15][16]
-
Cellular Assays
1. Co-Immunoprecipitation (Co-IP)
-
Objective: To demonstrate the disruption of the WDR5-MLL interaction by OICR-9429 in a cellular context.
-
General Protocol:
-
Cell Lysis: Cells expressing the proteins of interest (e.g., HEK293T cells overexpressing FLAG-tagged WDR5) are treated with OICR-9429 or a vehicle control. The cells are then lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for the "bait" protein (e.g., anti-FLAG antibody). Protein A/G beads are then added to capture the antibody-protein complex.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Analysis: The immunoprecipitated proteins are eluted from the beads and analyzed by Western blotting using antibodies against the "prey" protein (e.g., endogenous MLL) and the "bait" protein (WDR5). A reduction in the amount of co-precipitated MLL in the OICR-9429-treated sample compared to the control indicates disruption of the interaction.[17][18]
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: WDR5-MLL complex and its inhibition by OICR-9429.
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: A typical workflow for determining binding affinity using SPR.
Conclusion
OICR-9429 is a highly specific and potent inhibitor of the WDR5-MLL interaction. Its well-characterized mechanism of action and high selectivity, as demonstrated by extensive in vitro and cellular studies, make it an invaluable tool for probing the function of the WDR5-MLL axis. When compared to other WDR5 inhibitors, OICR-9429's specificity for the WIN site provides a clear mechanistic basis for its activity. For researchers studying the epigenetic regulation mediated by the MLL complex, OICR-9429, along with its negative control OICR-0547, offers a robust chemical probe system to dissect the downstream consequences of WDR5-MLL inhibition. The choice of inhibitor will ultimately depend on the specific research question, with compounds like WM-586 offering an alternative for studying the WDR5-MYC interaction, and degraders like MS-67 providing a tool for protein knockdown rather than functional inhibition. This guide provides the foundational data and methodologies to make an informed decision for future research endeavors.
References
- 1. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 5. scitechnol.com [scitechnol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. path.ox.ac.uk [path.ox.ac.uk]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. The identification of novel small-molecule inhibitors targeting WDR5-MLL1 interaction through fluorescence polarization based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bmglabtech.com [bmglabtech.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Safety Operating Guide
Navigating the Disposal of OICR11029: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory materials are paramount to ensuring a safe and compliant work environment. This guide provides essential information on the disposal procedures for OICR11029, based on the available safety information.
Important Note: The identifier "this compound" does not correspond to a clearly defined substance in publicly available safety databases. However, it is highly probable that this is a typographical error for "SC111029," a product from OriGene Technologies. This document proceeds under the assumption that "this compound" refers to OriGene's SC111029, which is a human untagged clone of the SURF5 (MED22) gene. According to the safety data sheet for this product, it is not classified as a hazardous substance or mixture.[1]
General Safety and Disposal Principles
Even when a substance is not classified as hazardous, it is crucial to follow standard laboratory best practices for waste disposal to maintain a safe and uncontaminated workspace. The following procedures are recommended for the disposal of non-hazardous biological materials like the assumed this compound.
Table 1: Summary of this compound (assumed to be SC111029) Characteristics
| Characteristic | Information |
| Product Name | SURF5 (MED22) (NM_133640) Human Untagged Clone |
| Product Number | SC111029 |
| Hazard Classification | Not a hazardous substance or mixture[1] |
| Primary Use | Laboratory research, synthesis of substances[1] |
Experimental Workflow for Handling and Disposal
The following diagram outlines a general workflow for handling and disposing of non-hazardous biological materials such as this compound.
Detailed Disposal Protocol
The proper disposal of this compound, assumed to be a non-hazardous biological material, should follow these steps:
-
Decontamination: Although not classified as hazardous, it is good laboratory practice to decontaminate all cultures, stocks, and other materials that have come into contact with the substance. This can typically be achieved by autoclaving or by treatment with a suitable disinfectant (e.g., a fresh 10% bleach solution).
-
Liquid Waste: For liquid waste containing this compound, decontaminate the liquid as described above. Once decontaminated, it can generally be disposed of down the sanitary sewer, followed by flushing with copious amounts of water. Always adhere to local and institutional regulations regarding the disposal of biological liquids.
-
Solid Waste:
-
Sharps: Any sharps, such as pipette tips, needles, or broken glass, that have come into contact with this compound should be placed in a designated sharps container. Even if the material is non-hazardous, this prevents physical injury.
-
Non-Sharps: Other solid waste, including plasticware (e.g., culture plates, tubes) and personal protective equipment (e.g., gloves, lab coats), should be collected in a biohazard bag and decontaminated, preferably by autoclaving. After decontamination, it can typically be disposed of as regular laboratory waste, unless institutional policies require a specific waste stream for decontaminated biological materials.
-
-
Empty Containers: Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., water or ethanol) three times. The rinsate should be collected and disposed of as decontaminated liquid waste. After rinsing, deface or remove the original label and dispose of the container with regular laboratory glass or plastic recycling, as appropriate.
Logical Relationship for Waste Segregation
The following diagram illustrates the decision-making process for segregating waste that has been in contact with this compound.
References
Essential Safety and Operational Protocols for Handling OICR11029
Disclaimer: The following guidance is based on established best practices for handling potent, hazardous chemical compounds in a laboratory setting. As the specific toxicological and physical properties of OICR11029 are not publicly available, this document should be considered a general framework. Researchers must consult the specific Safety Data Sheet (SDS) for this compound and their institution's chemical hygiene plan before commencing any work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The protocols outlined below are designed to ensure the safety of laboratory personnel and the integrity of the research environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to hazardous materials is the correct and consistent use of Personal Protective Equipment.[1] The level of PPE required depends on the specific hazards of the compound being handled. For a potent compound like this compound, a comprehensive PPE strategy is mandatory.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Usage Guidelines |
| Eye and Face Protection | Safety Goggles | Must be ANSI-approved, provide splash and spray protection, and be worn at all times in the laboratory where this compound is handled. |
| Face Shield | Required when there is a significant risk of splashes or sprays, to be worn in conjunction with safety goggles. | |
| Hand Protection | Chemical-Resistant Gloves | Double gloving is required. The outer glove should be a heavy-duty, chemical-resistant material (e.g., nitrile or neoprene) with cuffs extending over the lab coat sleeves. The inner glove can be a standard nitrile glove. Gloves must be changed immediately if contaminated or every two to three hours.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that closes in the back is required. It should have long sleeves with tight-fitting cuffs. Lab coats used for handling this compound should not be worn outside the designated laboratory area.[2] |
| Coveralls ("Bunny Suit") | For procedures with a high risk of contamination, disposable coveralls offering head-to-toe protection should be worn over the lab coat.[2] | |
| Respiratory Protection | N95 Respirator or Higher | A NIOSH-approved respirator is necessary when handling the solid form of this compound or when there is a risk of aerosol generation.[2] All personnel requiring respiratory protection must be fit-tested and trained in its proper use. |
| Foot Protection | Closed-toe Shoes | Solid, closed-toe shoes are required in all laboratory environments.[3] |
| Shoe Covers | Disposable shoe covers should be worn in areas where this compound is handled to prevent the spread of contamination. |
Engineering Controls
Engineering controls are physical changes to the workplace that isolate workers from hazards.
Table 2: Engineering Controls for Handling this compound
| Control Type | Description |
| Primary Containment | Chemical Fume Hood: All manipulations of this compound that could generate dust or aerosols must be performed in a certified chemical fume hood to prevent inhalation exposure.[4] |
| Glove Box/Isolator: For highly potent compounds or when working with larger quantities, a glove box or isolator provides a higher level of containment by creating a physical barrier between the operator and the material.[4] | |
| Secondary Containment | Designated Work Area: A specific area within the laboratory should be designated for handling this compound. This area should be clearly marked with warning signs. |
| Spill Containment Trays: Use secondary containment trays made of a material compatible with this compound to contain any potential spills. | |
| Ventilation | General Laboratory Ventilation: The laboratory should have a non-recirculating ventilation system that provides adequate air changes per hour to minimize background concentrations of airborne contaminants. |
Operational Plan: Step-by-Step Handling Procedure
A standardized workflow is critical to minimize the risk of exposure and contamination.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.[5]
Table 3: Disposal Plan for this compound Waste
| Waste Stream | Container Type | Labeling Requirements | Disposal Procedure |
| Solid Waste | Puncture-resistant, sealed container | "Hazardous Waste - Solid", full chemical name, date, and hazard pictograms.[5] | Store in a designated satellite accumulation area. Do not mix with other waste. Arrange for pickup by the institution's Environmental Health and Safety (EHS) department.[5] |
| Liquid Waste | Leak-proof, compatible container (plastic preferred) | "Hazardous Waste - Liquid", full chemical name and solvent, date, and hazard pictograms.[5] | Collect in a designated waste container within the fume hood. Keep the container closed when not in use. Arrange for EHS pickup. |
| Contaminated Sharps | Sharps container | "Hazardous Waste - Sharps", with biohazard and chemical hazard symbols as appropriate. | Place all contaminated needles, syringes, and razor blades in a designated sharps container. Do not recap needles. Arrange for EHS pickup. |
| Contaminated PPE | Labeled, sealed plastic bag | "Hazardous Waste - Contaminated PPE" | Place all disposable gloves, gowns, and shoe covers in a designated, sealed bag for disposal as hazardous waste. |
Emergency Procedures
In the event of an emergency, a clear and practiced response is essential.
Caption: Emergency response workflow for a chemical spill.
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
In case of eye contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
